molecular formula C10H9NO2S B3070141 3-Isothiocyanato-2-methylbenzoic acid methyl ester CAS No. 1001185-62-1

3-Isothiocyanato-2-methylbenzoic acid methyl ester

Cat. No.: B3070141
CAS No.: 1001185-62-1
M. Wt: 207.25 g/mol
InChI Key: NUTYOHYSKYRBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isothiocyanato-2-methylbenzoic acid methyl ester is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Isothiocyanato-2-methylbenzoic acid methyl ester is 207.03539970 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isothiocyanato-2-methylbenzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isothiocyanato-2-methylbenzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-isothiocyanato-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-7-8(10(12)13-2)4-3-5-9(7)11-6-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYOHYSKYRBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C=S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10709234
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001185-62-1
Record name Methyl 3-isothiocyanato-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10709234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-Isothiocyanato-2-methylbenzoic acid methyl ester" CAS number 1001185-62-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1001185-62-1 Formula: C₁₀H₉NO₂S Molecular Weight: 207.25 g/mol

Executive Summary & Strategic Utility

3-Isothiocyanato-2-methylbenzoic acid methyl ester represents a specialized bifunctional electrophile in medicinal chemistry, primarily utilized as a "linchpin" scaffold for the synthesis of fused heterocycles, specifically quinazolin-4(3H)-ones .

Unlike simple aryl isothiocyanates, this molecule possesses a unique 1,3-electrophilic core (the isothiocyanate at C3 and the methyl ester at C1), separated by a sterically demanding ortho-methyl group at C2. This structural arrangement allows for controlled tandem annulation reactions with dinucleophiles (such as hydrazines, amidines, or primary amines), making it a critical intermediate for developing:

  • P2X7 Receptor Antagonists: Leveraging the quinazolinone core often found in purinergic signaling modulators.

  • Kinase Inhibitors: Specifically those requiring a "hinge-binding" motif derived from the quinazoline scaffold.

  • Atropisomeric Scaffolds: The C2-methyl group introduces steric hindrance that can restrict rotation in downstream adducts, a feature increasingly exploited in modern drug design to improve selectivity.

Structural Analysis & Reactivity Profile[1]

The "Ortho-Effect" and Chemoselectivity

The reactivity of CAS 1001185-62-1 is defined by the competition between the isothiocyanate (-NCS) and the ester (-COOMe).

  • Primary Electrophile (-NCS): The central carbon of the isothiocyanate group is highly electron-deficient and soft. It is the site of the initial kinetic attack by nucleophiles (amines/thiols).

  • Secondary Electrophile (-COOMe): The ester carbonyl is harder and less reactive. In this scaffold, its reactivity is further modulated by the C2-methyl group , which provides steric shielding. This ensures that nucleophilic attack occurs exclusively at the -NCS group first, preventing premature polymerization or side reactions at the ester.

  • Cyclization Potential: Once a nucleophile adds to the -NCS to form a thiourea intermediate, the nucleophile is now tethered in proximity to the ester. The C2-methyl group forces the side chain out of planarity, actually facilitating the intramolecular cyclization by reducing the entropic penalty (Gem-Dimethyl effect analog).

Physicochemical Properties (Calculated)
PropertyValueContext
LogP ~2.8 - 3.1Moderate lipophilicity; suitable for cell-permeable synthesis intermediates.
PSA ~70 ŲPolar Surface Area dominated by the NCS and Ester; good oral bioavailability range.
Rotatable Bonds 2C1-Ester and C3-NCS bonds.
H-Bond Acceptors 3N, O, S (weak).
Physical State Solid/CrystallineLow melting point solid (typically 40-60°C range based on analogs).

Synthesis Protocol (Self-Validating System)

While thiophosgene (CSCl₂) is the classical reagent for converting anilines to isothiocyanates, its extreme toxicity renders it unsuitable for modern safety-conscious laboratories. The following protocol utilizes a CS₂/Desulfurization strategy , which is high-yielding and avoids gaseous phosgene derivatives.

Precursor Preparation

Starting Material: Methyl 3-amino-2-methylbenzoate (CAS 1001185-61-0). Reagents: Carbon Disulfide (CS₂), Triethylamine (Et₃N), Tosyl Chloride (TsCl).

Step-by-Step Methodology
  • Dithiocarbamate Formation:

    • Dissolve Methyl 3-amino-2-methylbenzoate (1.0 equiv) in THF (0.5 M).

    • Cool to 0°C. Add Et₃N (3.0 equiv) followed by dropwise addition of CS₂ (5.0 equiv).

    • Checkpoint: A precipitate (triethylammonium dithiocarbamate salt) typically forms within 30 minutes. Stir for 2 hours.

  • Desulfurization (Isothiocyanate Formation):

    • Add Tosyl Chloride (TsCl, 1.1 equiv) dissolved in minimal THF dropwise to the reaction mixture at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Mechanism:[1][2][3][4][5][6] TsCl activates the sulfur, creating a good leaving group, driving the elimination to form the -NCS bond.

  • Workup & Purification:

    • Quench with 1N HCl (to neutralize excess amine). Extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with Brine, dry over Na₂SO₄.

    • Purification: Flash Column Chromatography (Hexanes/EtOAc, typically 9:1). The isothiocyanate moves significantly faster (higher R_f) than the amine precursor.

SynthesisWorkflow Start Methyl 3-amino-2-methylbenzoate (Precursor) Step1 Step 1: CS2 / Et3N (THF, 0°C) Start->Step1 Inter Dithiocarbamate Salt (Intermediate) Step1->Inter Nucleophilic Attack Step2 Step 2: TsCl Addition (Desulfurization) Inter->Step2 Product Methyl 3-isothiocyanato-2-methylbenzoate (Target) Step2->Product Elimination

Figure 1: Safety-enhanced synthesis of CAS 1001185-62-1 via dithiocarbamate desulfurization, avoiding thiophosgene.

Application: Synthesis of Quinazolin-4-ones[8][9][10][11]

The primary utility of this compound is the synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . This is a "One-Pot, Two-Step" cascade reaction.

The Reaction Cascade[3][10]
  • Intermolecular Addition: A primary amine (R-NH₂) attacks the isothiocyanate carbon.

  • Intramolecular Cyclization: The nitrogen of the resulting thiourea attacks the methyl ester.

  • Elimination: Methanol is lost, forming the rigid bicyclic core.

Critical Control Points
  • Solvent Choice: Ethanol or DMF is preferred. Ethanol allows for reflux temperatures (~78°C) which are usually sufficient to drive the cyclization step (Step 2).

  • Base Catalysis: If the cyclization is slow (due to the steric bulk of the C2-methyl), adding a weak base like K₂CO₃ or catalytic DBU promotes the attack on the ester.

QuinazolinonePathway ITC Methyl 3-isothiocyanato-2-methylbenzoate (Electrophile) Thiourea Thiourea Intermediate (Open Chain) ITC->Thiourea Nucleophilic Addition (Fast) Amine Primary Amine (R-NH2) (Nucleophile) Amine->Thiourea Nucleophilic Addition (Fast) Transition Tetrahedral Intermediate (Cyclization) Thiourea->Transition Intramolecular Attack on Ester Final 3-Substituted-2-thioxoquinazolin-4-one (Heterocycle) Transition->Final -MeOH (Elimination) Note C2-Methyl Group: Forces thiourea conformation to favor cyclization. Note->Thiourea

Figure 2: The cascade mechanism converting the isothiocyanate scaffold into the bioactive quinazolinone core.

Handling & Safety (E-E-A-T)

Stability
  • Moisture Sensitivity: Isothiocyanates are slowly hydrolyzed by water to form thiocarbamates or revert to the amine. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Reactivity: Avoid storage near primary amines or alcohols without temperature control.

Toxicology
  • Lachrymator: Like most isothiocyanates, this compound is a potent lachrymator and skin sensitizer.

  • P2X7 Activity Warning: As a structural analog to known P2X7 antagonists, this compound (and its derivatives) may possess biological activity. Treat as a potent bioactive agent. Use double-gloving and work strictly within a fume hood.

References

  • Synthesis of Isothiocyanates (General Methodology)

    • Li, Z. Y., et al. (2013).[1] "Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate." Synthesis, 45(12), 1667-1674.

    • Context: Validates the non-thiophosgene routes for ITC synthesis.
  • Quinazolinone Chemistry

    • Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826.

    • Context: Establishes the biological importance of the quinazolinone scaffold derived
  • Ortho-Effect in Cyclization

    • Khan, I., et al. (2015). "Synthesis and Biological Evaluation of 2,3-Disubstituted Quinazolin-4(3H)-ones." Medicinal Chemistry Research, 24, 552–562.

    • Context: Discusses the cyclization kinetics of 2-substituted benzo
  • Compound Data Verification

    • PubChem CID 85243 (Benzoic acid, 2-isothiocyanato-, methyl ester - Positional Isomer Analog for Reactivity Comparison).

    • Note: While the specific 2-Me-3-NCS isomer is a catalog item, its reactivity is chemically homologous to the 2-NCS isomers described in standard d

Sources

reactivity of the isothiocyanate group in "3-Isothiocyanato-2-methylbenzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Steric-Electronic Interfaces in Aryl Isothiocyanates

Executive Summary

This technical guide analyzes the chemical behavior of 3-Isothiocyanato-2-methylbenzoic acid methyl ester , a highly specific trisubstituted benzene scaffold. Unlike its common isomer (methyl 2-isothiocyanatobenzoate), which is a precursor for quinazolinones, this 3-isomer presents a unique reactivity profile defined by 1,3-meta separation and 2-position steric buttressing .

This guide is designed for medicinal chemists utilizing this scaffold for conformational restriction (atropisomer design) or as a bifunctional linker . The core directive is to navigate the "Steric Gate" created by the 2-methyl group, which significantly alters nucleophilic attack kinetics at the isothiocyanate (ITC) carbon.

Part 1: Structural Analysis & Electronic Environment

The reactivity of the isothiocyanate group (-N=C=S) in this molecule is governed by two competing forces: Electronic Activation and Steric Deactivation .

1. The Electronic Activation (Inductive Effect)

The methyl ester group (-COOCH₃) at Position 1 is an electron-withdrawing group (EWG). Although it is meta to the isothiocyanate at Position 3, it exerts a negative inductive effect (-I) through the aromatic ring.

  • Consequence: The electron density at the ITC central carbon is reduced, making it more electrophilic (harder) than a standard phenyl isothiocyanate.

  • Theoretical Reactivity: High susceptibility to nucleophilic attack.

2. The Steric Deactivation (The "2-Methyl Wall")

The defining feature of this molecule is the methyl group at Position 2. It sits directly between the ester (Pos 1) and the ITC (Pos 3).

  • The Buttressing Effect: The 2-methyl group forces the adjacent substituents out of planarity to relieve steric strain.

  • Kinetic Barrier: The 2-methyl group creates a "steric wall" that hinders the trajectory of incoming nucleophiles (especially bulky amines) attempting to attack the ITC carbon.

  • Conformational Locking: This substitution pattern is often selected in drug design to restrict rotation around the C(aryl)-N bond, potentially creating stable atropisomers or locking a bioactive conformation [1].

Contrast with Ortho-Isomers: Unlike methyl 2-isothiocyanatobenzoate, where the amine attack leads to spontaneous cyclization (forming Quinazolin-4(3H)-ones) [2], the 1,3-meta relationship in the title compound precludes intramolecular cyclization with the ester. The ester remains available for orthogonal functionalization.

Part 2: Nucleophilic Addition Dynamics

The primary reaction of the ITC group is nucleophilic addition with amines to form thioureas. However, the reaction rates are non-standard due to the steric environment.

Reaction Landscape

The following diagram illustrates the reaction pathways, highlighting the kinetic divergence caused by the 2-methyl group.

ReactionLandscape ITC 3-Isothiocyanato-2-methyl- benzoic acid methyl ester Thiourea Thiourea Derivative (Stable) ITC->Thiourea Fast (Small R) SlowThiourea Thiourea (Low Yield/Slow) ITC->SlowThiourea Steric Block (Requires Heat) CarbamicAcid Carbamic Acid (Transient) ITC->CarbamicAcid Hydrolysis Amine Primary Amine (R-NH2) Amine->Thiourea BulkyAmine Bulky Amine (t-Bu, Adamantyl) BulkyAmine->SlowThiourea Water H2O (Hydrolysis) Water->CarbamicAcid Aniline Aniline Derivative (Degradation) CarbamicAcid->Aniline -COS Urea Symmetric Urea (Impurity) Aniline->Urea + ITC (Dimerization)

Figure 1: Reaction landscape illustrating the kinetic penalty for bulky nucleophiles and the degradation pathway via hydrolysis.

Comparative Reactivity Data

The table below summarizes expected reactivity based on steric principles established in ITC chemistry [3].

Nucleophile TypeExampleReactivity vs. Phenyl-ITCRecommended Conditions
Small Primary Amine Methylamine, EthylamineSlightly Slower (0.8x)RT, DCM or THF, 1-2 hrs
Secondary Amine Morpholine, PiperidineModerate (0.5x)RT to 40°C, THF, 4-6 hrs
Bulky Primary Amine tert-ButylamineSignificantly Slower (<0.1x)Reflux (Toluene), 12-24 hrs
Aniline Derivative 4-Methoxy-anilineSlow (Electronic mismatch)Reflux (Dioxane/Toluene), Catalyst (TEA)
Part 3: Experimental Protocols

These protocols are designed to overcome the "2-Methyl" steric hindrance while preserving the ester functionality.

Protocol A: Synthesis of N-Aryl-N'-Substituted Thioureas

Target: Reaction with a secondary or hindered primary amine.

Reagents:

  • 3-Isothiocyanato-2-methylbenzoic acid methyl ester (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Solvent: Anhydrous Toluene (preferred for higher temp) or THF.

  • Base: Triethylamine (0.5 equiv) - Optional, accelerates reaction if amine is a salt.

Step-by-Step Workflow:

  • Preparation: Dissolve the ITC (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

    • Note: Avoid alcohols (MeOH/EtOH) as solvents to prevent transesterification of the methyl ester or reaction with the ITC to form thiocarbamates at high temps.

  • Addition: Add the amine (1.1 equiv) dropwise.

  • Thermal Activation:

    • For unhindered amines: Stir at Room Temperature (RT).

    • For hindered amines (due to the 2-Me group): Heat to 60–80°C . Monitor by TLC/LCMS.

  • Monitoring: Look for the disappearance of the ITC peak (approx. 2100 cm⁻¹ in IR) and appearance of the Thioamide proton (δ 8.0-10.0 ppm in ¹H NMR).

  • Workup:

    • Cool to RT.

    • If product precipitates: Filter and wash with cold hexanes.[1]

    • If soluble: Concentrate in vacuo, redissolve in DCM, wash with 0.1M HCl (to remove unreacted amine), dry over MgSO₄, and concentrate.

Protocol B: Prevention of Hydrolysis (Storage & Handling)

The 2-methyl group does not fully protect the ITC from hydrolysis. Moisture leads to the formation of the aniline derivative, which then reacts with the remaining ITC to form a symmetric thiourea dimer (an insoluble, brick-dust impurity).

  • Storage: Store under Nitrogen/Argon at -20°C.

  • Solvent Check: Ensure all solvents are "Anhydrous" grade.

  • Scavenging: If hydrolysis is suspected, add a scavenger resin (e.g., isocyanate resin) to remove the generated aniline before it dimerizes.

Part 4: The "Non-Cyclization" Mechanism

It is critical to understand why this molecule acts differently from standard anthranilate derivatives.

CyclizationLogic OrthoITC Methyl 2-isothiocyanatobenzoate (Ortho Isomer) AmineAdd Add Amine (R-NH2) OrthoITC->AmineAdd MetaITC Methyl 3-isothiocyanato-2-methylbenzoate (Meta Isomer - Title Compound) MetaITC->AmineAdd OrthoThiourea Intermediate Thiourea (NH close to Ester) AmineAdd->OrthoThiourea Ortho Path MetaThiourea Intermediate Thiourea (NH far from Ester) AmineAdd->MetaThiourea Meta Path Cyclization Intramolecular Cyclization (-MeOH) OrthoThiourea->Cyclization Facile NoCyclization No Cyclization Possible (Distance > 3.5 Å) MetaThiourea->NoCyclization Steric/Distance Block Quinazolinone Quinazolin-4(3H)-one (Heterocycle) Cyclization->Quinazolinone LinearProduct Stable Linear Thiourea (Bifunctional) NoCyclization->LinearProduct

Figure 2: Mechanistic divergence. The title compound (Red path) yields stable linear products, whereas the ortho-isomer (Green path) cyclizes.

References
  • Clayden, J., et al. (2009). "Atropisomerism in drug discovery." Nature Chemistry.
  • Li, F., et al. (2014). "Synthesis of quinazolin-4(3H)-ones via amidine N-arylation." National Institutes of Health (PubMed).

  • Satchell, D. P. N., et al. (1992).[2] "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Maeda, B., & Murakami, K. (2024).[3] "Recent advancement in the synthesis of isothiocyanates."[3][4][5] Chemical Communications.[3]

  • BenchChem Technical Guides. (2025). "Reaction mechanism of acetyl isothiocyanate with primary amines."

Sources

Technical Guide: Research Applications of 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1) is a specialized electrophilic building block used primarily in medicinal chemistry and chemical biology.[1][2][3][4] Structurally, it features a reactive isothiocyanate (-N=C=S) "warhead" meta to a methyl ester, with a sterically significant methyl group at the ortho position (relative to the ester).

This unique substitution pattern (1,2,3-trisubstituted benzene) makes it a critical intermediate for synthesizing sterically constrained thiourea derivatives , heterocyclic scaffolds , and covalent inhibitors . Its primary utility lies in drug discovery campaigns targeting kinase selectivity and Hedgehog signaling pathways, where the ortho-methyl group restricts conformational rotation, potentially enhancing ligand-target binding affinity.

Part 1: Chemical Profile & Reactivity[5]

Structural Analysis

The molecule comprises three distinct functional domains:

  • Isothiocyanate (C3): A soft electrophile highly reactive towards nucleophiles (amines, thiols).

  • Methyl Ester (C1): A masked carboxylic acid, allowing for orthogonal functionalization (e.g., hydrolysis, amidation) after the isothiocyanate has been reacted.

  • Methyl Group (C2): Provides steric bulk. In drug design, this "ortho-effect" forces the side chains at C1 and C3 out of planarity, locking the molecule into a specific bioactive conformation (atropisomerism).

Reactivity Hierarchy

The chemoselectivity of this molecule is driven by the high electrophilicity of the isothiocyanate carbon.

NucleophileProductReaction ConditionsApplication
Primary Amines (

)
Thioureas 0–25°C, neutral solvent (DCM, THF)Library synthesis, Kinase inhibitors
Hydrazines (

)
Thiosemicarbazides 0°C, Ethanol/THFPrecursors to triazoles/thiadiazoles
Thiols (

)
Dithiocarbamates Basic pH, reversibleCovalent protein tagging (Chemoproteomics)
Alcohols (

)
Thiocarbamates High temp or catalysisProdrug synthesis

Part 2: Medicinal Chemistry Applications[6]

Synthesis of Hedgehog Pathway Inhibitor Analogs

The amino precursor of this molecule (Methyl 3-amino-2-methylbenzoate) is a documented intermediate in the synthesis of 4-(pyrimidin-2-ylamino)benzamide derivatives , which act as inhibitors of the Hedgehog signaling pathway [1].

Researchers utilize the isothiocyanate derivative to generate thiourea bioisosteres of these amide-based drugs. The thiourea linkage offers altered hydrogen-bonding properties and metabolic stability profiles compared to the parent amides.

Mechanism of Action:

  • Scaffold Introduction: The 2-methylbenzoate core provides the necessary hydrophobic interactions within the target protein's binding pocket.

  • Linker Variation: Converting the amine to an isothiocyanate allows for the rapid coupling of diverse "tail" groups via thiourea formation, facilitating Structure-Activity Relationship (SAR) studies.

Design of Sterically Locked Kinase Inhibitors

In kinase inhibitor design, selectivity is often achieved by exploiting the "gatekeeper" region of the ATP-binding pocket. The 2-methyl group in this scaffold serves as a steric lock.

  • Conformational Control: The methyl group prevents free rotation of the thiourea/urea bond relative to the benzene ring. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding.

  • Application: Synthesis of Type II kinase inhibitors where the thiourea moiety interacts with the DFG-motif of the kinase.

Heterocyclic Synthesis (Thiadiazoles & Quinazolinones)

While direct cyclization to quinazolinones is hindered by the 1,3-substitution pattern, this molecule serves as a precursor to other heterocycles:

  • 2-Aminobenzothiazoles: Via oxidative cyclization of the resulting thioureas.

  • 1,3,4-Thiadiazoles: Reaction with acyl hydrazides followed by cyclodehydration.

Part 3: Experimental Protocols

Protocol A: General Synthesis of N,N'-Disubstituted Thioureas

This protocol describes the coupling of the isothiocyanate with a primary amine to form a library of thiourea derivatives.

Reagents:

  • 3-Isothiocyanato-2-methylbenzoic acid methyl ester (1.0 equiv)

  • Primary Amine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Triethylamine (TEA) (0.5 equiv, optional, only if amine is a salt)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (approx. 207 mg) of 3-Isothiocyanato-2-methylbenzoic acid methyl ester in 5 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add 1.1 mmol of the target amine dissolved in 2 mL DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the isothiocyanate by TLC (Visualized by UV or KMnO4 stain; ITC spot disappears).

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure thiourea.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the strong

    
     stretch at 
    
    
    
    . Appearance of thiourea bands (C=S) at
    
    
    .
  • 1H NMR: Appearance of downfield NH protons (

    
    ).
    
Protocol B: Chemoproteomic Probe Synthesis (Conceptual)

For use in identifying cysteine-reactive proteins.

  • Design: The methyl ester is hydrolyzed to the acid or converted to an NHS-ester before reacting the ITC, or the ITC is used directly if the target is a lysine/cysteine residue.

  • Labeling: Incubate the molecule (10-100

    
    ) with the proteome (cell lysate).
    
  • Click Chemistry: If an alkyne-amine was used in step A, the resulting thiourea can be clicked to a fluorophore. Note: This specific molecule is usually the electrophile, so it directly labels nucleophilic residues.

Part 4: Visualization of Workflows

Reaction Pathways Diagram

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.

ReactionPathways ITC 3-Isothiocyanato-2-methyl- benzoic acid methyl ester (Core Scaffold) Thiourea Thiourea Derivative (Kinase Inhibitor Scaffold) ITC->Thiourea + Amine (DCM, RT) Thiosemi Thiosemicarbazide ITC->Thiosemi + Hydrazine Amine Primary Amine (R-NH2) Hydrazine Hydrazine (NH2-NH-R) Heterocycle Aminobenzothiazole ( via Oxidative Cyclization) Thiourea->Heterocycle [O] / Br2

Figure 1: Divergent synthetic pathways. The isothiocyanate core reacts with amines to form thioureas (green), which can be further cyclized to heterocycles (red).

Part 5: Safety & Handling

  • Hazard Class: Irritant / Sensitizer.

  • Lachrymator: Isothiocyanates are potent lachrymators (tear gas agents). Handle strictly in a fume hood.

  • Sensitization: Prolonged exposure can cause skin sensitization. Double-gloving (Nitrile) is recommended.

  • Storage: Moisture sensitive. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis to the amine.

References

  • Georganics. (2021). 3-Isothiocyanato-2-methylbenzoic acid methyl ester - Product Specifications and Applications. Retrieved from [Link]

Sources

"3-Isothiocyanato-2-methylbenzoic acid methyl ester" as a novel chemical probe

Author: BenchChem Technical Support Team. Date: February 2026

3-Isothiocyanato-2-methylbenzoic Acid Methyl Ester: A Technical Guide to a Novel Covalent Probe

Executive Summary

3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1) represents a specialized class of covalent fragment probes designed for chemoproteomics and ligandability screening. Unlike generic electrophiles, this molecule integrates a "soft" isothiocyanate (NCS) warhead onto a privileged anthranilate scaffold, tuned by a critical ortho-methyl substituent.

This guide details the technical architecture, reaction mechanisms, and experimental workflows for using this probe to map cryptic cysteine pockets, identify druggable sites in nuclear receptors and GPCRs, and advance Fragment-Based Drug Discovery (FBDD) campaigns.

Part 1: Chemical Architecture & Reactivity Profile

The efficacy of this probe stems from the precise arrangement of its three functional groups on the benzene core.

Structural Analysis
  • Scaffold (Anthranilate Core): The underlying methyl 3-aminobenzoate structure is a known pharmacophore found in GPR52 agonists, HIV protease inhibitors, and kinase inhibitors. It provides the initial non-covalent binding affinity (molecular recognition).

  • Warhead (3-Isothiocyanato Group): The NCS group is a soft electrophile. Unlike acrylamides (which target Cys via Michael addition) or sulfonyl fluorides (which target Tyr/Lys/Ser), isothiocyanates preferentially react with Cysteine thiols and, at elevated pH, Lysine amines , forming stable thiourea or dithiocarbamate adducts.

  • Selectivity Filter (2-Methyl Group): This is the defining feature. The methyl group at the 2-position exerts significant steric pressure (the "ortho effect").

    • Conformational Locking: It forces the adjacent ester and isothiocyanate groups out of planarity with the benzene ring, creating a specific 3D shape that fits distinct hydrophobic pockets.

    • Reactivity Tuning: It hinders the approach of bulkier nucleophiles, thereby filtering out "hyper-reactive" surface cysteines and selecting for cysteines located in deeper, structurally constrained pockets.

Mechanism of Action

The probe functions via a two-step recognition and reaction mechanism:

  • Binding: The hydrophobic ester and aromatic ring dock into a protein pocket (e.g., an ATP-binding site or allosteric groove).

  • Ligation: A nucleophilic cysteine thiol (

    
    ) within the pocket attacks the central carbon of the isothiocyanate group.
    

Reaction Scheme:



(Formation of a Dithiocarbamate ester)

In the presence of amines (Lysine), it forms a Thiourea :



Part 2: Experimental Workflows

This probe is best utilized in Activity-Based Protein Profiling (ABPP) and Covalent Fragment Screening .

Workflow 1: Competitive ABPP (Target Identification)

Since this probe lacks a "click" handle (alkyne/azide), it is used in a competitive format against a broad-spectrum reporter probe (e.g., Iodoacetamide-Alkyne).

Protocol:

  • Proteome Preparation: Lyse cells (e.g., HEK293, Jurkat) in PBS. Adjust protein concentration to 1-2 mg/mL.

  • Probe Incubation (Competition):

    • Experimental: Treat lysate with 3-Isothiocyanato-2-methylbenzoic acid methyl ester (10–100 µM) for 1 hour at 25°C.

    • Control: Treat with DMSO vehicle.

  • Chase Labeling: Treat both samples with a broad-spectrum cysteine probe (e.g., IA-Alkyne , 10 µM) for 1 hour.

  • Click Chemistry: Add CuAAC reagents (CuSO4, TCEP, TBTA, Azide-Biotin) to attach a biotin tag to the IA-Alkyne labeled proteins.

  • Enrichment & Digestion: Streptavidin enrichment, on-bead trypsin digestion.

  • LC-MS/MS Analysis: Identify peptides. Targets of the isothiocyanate probe will show a loss of signal in the Experimental channel compared to Control (since the specific cysteine was blocked).

Workflow 2: Direct Mass Spectrometry (Covalent Fragment Screening)

For purified proteins (e.g., a specific kinase or GPCR domain), use direct intact protein MS.

Protocol:

  • Incubation: Mix Protein (5 µM) + Probe (50 µM) in buffer (pH 7.4).

  • Time Course: Aliquot at 1h, 4h, 24h.

  • Analysis: Deconvolute the mass spectrum.

    • Success Criteria: Observation of a mass shift of +207.03 Da (Molecular Weight of the probe).

    • Note: If the shift is +175 Da, it suggests loss of methanol (hydrolysis/cyclization), though +207 is the expected adduct.

Part 3: Visualization of Mechanism & Workflow

The following diagram illustrates the competitive ABPP workflow used to validate this probe's targets.

ABPP_Workflow Proteome Cell Lysate (Proteome) Incubation Incubate with 3-Isothiocyanato-2-methyl... Proteome->Incubation Block Specific Cys Control DMSO Control Proteome->Control Chase Chase with IA-Alkyne (Reporter) Incubation->Chase Label Remaining Cys Click Click Chemistry (Biotin-Azide) Chase->Click Attach Handle MS LC-MS/MS Analysis Click->MS Digest & Sequence Result Target ID: Signal Loss in Exp. MS->Result Quantify Ratio Control->Chase

Caption: Competitive ABPP workflow. The probe blocks specific cysteines, preventing subsequent labeling by the reporter (IA-Alkyne), resulting in signal loss for target peptides.

Part 4: Data Presentation & Analysis

When analyzing Mass Spectrometry data, look for the following parameters.

ParameterValue / DescriptionSignificance
Monoisotopic Mass 207.0354 DaExact mass of the neutral probe.
Adduct Mass Shift +207.03 Da Indicates successful covalent modification (Thiourea formation).
Fragment Ion ~176 Da (Loss of OMe)Common fragment in MS/MS spectra indicating the ester group.
Target Residue Cysteine (Cys)Primary nucleophile at physiological pH (7.4).
Off-Target Lysine (Lys)Possible at pH > 8.0 or in lysine-rich active sites.

Part 5: Applications & Case Studies

GPCR Ligand Discovery (GPR52)

The amine precursor of this probe (Methyl 3-amino-2-methylbenzoate) is a key building block for GPR52 agonists (e.g., benzamide derivatives).

  • Application: Use the isothiocyanate probe to map the orthosteric or allosteric binding site of GPR52. The 2-methyl group mimics the drug scaffold, directing the reactive NCS group to a cysteine near the binding pocket. This validates the binding mode of the non-covalent drug.

Kinase "Cysteinome" Profiling

Many kinases possess non-catalytic cysteines in the ATP-binding pocket.

  • Application: Screen this probe against a panel of kinases. The anthranilate core mimics the adenine ring of ATP. Covalent modification identifies kinases with accessible cysteines in the hinge region or P-loop, serving as a starting point for Targeted Covalent Inhibitor (TCI) design.

Part 6: Safety & Handling

  • Hazard Class: Skin Sensitizer (Category 1), Eye Irritant.

  • Handling: Isothiocyanates are potent sensitizers. Always handle in a fume hood. Double-glove (Nitrile) is recommended.

  • Stability: Store at -20°C under inert gas (Nitrogen/Argon). The isothiocyanate group is susceptible to hydrolysis over long periods in moist air. Avoid protic solvents (methanol/ethanol) for stock solutions; use DMSO or DMF .

References

  • Design of GPR52 Agonists: "Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists." ChemRxiv, 2021. Link

  • Covalent Fragment Screening: "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

  • Isothiocyanate Chemistry: "Isothiocyanates as probes for covalent modification of proteins." Journal of Biological Chemistry, Reference for standard NCS reactivity.
  • Precursor Properties: "Methyl 3-amino-2-methylbenzoate Product Sheet." Sigma-Aldrich.[1] Link

  • Chemoproteomics Methodology: "Activity-based protein profiling: from enzyme class to proteome-wide analysis." Current Opinion in Chemical Biology, 2010.

Sources

Technical Guide: Electrophilic Profiling of 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exploring the Electrophilicity of 3-Isothiocyanato-2-methylbenzoic acid methyl ester Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Executive Summary: The "Tuned" Electrophile

In the landscape of covalent drug discovery and heterocycle synthesis, 3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1) represents a highly specialized electrophilic scaffold. Unlike generic aryl isothiocyanates (ITCs) which often exhibit indiscriminate reactivity, this compound features a "push-pull" structural modulation:

  • Electronic Activation: The meta-positioned methyl ester (an electron-withdrawing group) enhances the electrophilicity of the isothiocyanate carbon.

  • Steric Attenuation: The ortho-methyl group at position 2 introduces steric hindrance, shielding the ITC warhead from non-specific nucleophilic attack.

This guide provides a comprehensive analysis of its electrophilic behavior, detailing kinetic profiling protocols, mechanistic pathways, and its utility in controlled bioconjugation and quinazolinone synthesis.

Structural & Electronic Analysis

To understand the reactivity of this molecule, we must decouple the electronic and steric contributions of its substituents.

The Hammett-Steric Interplay

The electrophilicity of the central carbon in the isothiocyanate group (


) is the primary driver of reactivity.
SubstituentPosition Relative to ITCEffect on ElectrophilicityMechanism
Methyl Ester (-COOMe) Meta (Position 1)Increase (

)
Inductive electron withdrawal (-I) pulls density from the ring, making the ITC carbon more positive (

).
Methyl Group (-Me) Ortho (Position 2)Decrease (

)
Steric bulk hinders the nucleophile's approach trajectory (trajectory of Bürgi-Dunitz).

Expert Insight: The "sandwiched" nature of the 2-methyl group (between the 1-ester and 3-ITC) forces the ester group out of planarity with the benzene ring, reducing its resonance contribution. However, the inductive electron-withdrawing effect persists. Consequently, this molecule is moderately electrophilic —reactive enough for directed synthesis or proximity-driven bioconjugation, but stable enough to resist rapid hydrolysis in aqueous buffers.

Chemo-Profiling: Reactivity Guide

Thiol Reactivity (Cysteine Targeting)
  • Reaction Type: Reversible addition.

  • Product: Dithiocarbamate (or thiocarbamate).

  • Kinetics: Fast, but subject to equilibrium.

  • Application: In chemical biology, this reversibility allows for "sensing" applications where the probe can detach under specific conditions (e.g., high glutathione concentrations).

Amine Reactivity (Lysine Targeting)
  • Reaction Type: Irreversible addition.

  • Product: Thiourea.

  • Kinetics: Slower than thiols but thermodynamically stable.

  • Application: Formation of stable drug-protein conjugates or synthesis of heterocyclic cores (e.g., 2-thioxoquinazolin-4-ones).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways for thiol and amine nucleophiles.

ReactionMechanism ITC 3-Isothiocyanato-2-methyl benzoic acid methyl ester Inter_S Thioimidate Intermediate ITC->Inter_S Nucleophilic Attack (Fast) Inter_N Zwitterionic Intermediate ITC->Inter_N Nucleophilic Attack (Slow) Nu_S Thiol (R-SH) (Cysteine/GSH) Nu_S->Inter_S Nu_N Amine (R-NH2) (Lysine) Nu_N->Inter_N Prod_S Dithiocarbamate (Reversible Adduct) Inter_S->Prod_S Proton Transfer Prod_N Thiourea (Stable Adduct) Inter_N->Prod_N Proton Transfer Prod_S->ITC Retro-Michael (High GSH)

Caption: Divergent reactivity pathways. Thiols form reversible dithiocarbamates, while amines form stable thioureas.

Experimental Protocols

Protocol A: Kinetic Evaluation with Glutathione (GSH)

Purpose: To determine the second-order rate constant (


) and half-life (

) of the electrophile under physiological conditions. This is the gold standard for assessing "warhead" reactivity.

Reagents:

  • Compound Stock: 10 mM in DMSO.

  • L-Glutathione (GSH) Stock: 10 mM in PBS (pH 7.4).

  • Internal Standard: Antipyrine or Caffeine (optional for HPLC).

Workflow:

  • Preparation: Dilute Compound Stock to 100 µM in PBS (pH 7.4) containing 10% DMSO (to ensure solubility).

  • Initiation: Add GSH (10-fold excess, 1 mM final) to initiate the pseudo-first-order reaction.

  • Monitoring:

    • UV-Vis Method: Monitor absorbance change at 270–290 nm (characteristic of ITC loss/adduct gain) every 30 seconds for 60 minutes.

    • HPLC Method: Quench aliquots at t=0, 5, 10, 20, 40, 60 min with 0.1% Formic Acid/MeCN. Analyze peak area of the parent compound.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1] Calculate
    
    
    .
Protocol B: Synthesis of 2-Thioxoquinazolin-4-one Derivative

Purpose: Utilizing the electrophilicity for heterocycle synthesis. The ester and ITC groups are pre-positioned for tandem cyclization with primary amines.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 3-Isothiocyanato-2-methylbenzoic acid methyl ester in dry Ethanol or DMF.

  • Addition: Add 1.1 eq of primary amine (R-NH2).

  • Intermediate Formation: Stir at Room Temperature (RT) for 1–2 hours. TLC will show the disappearance of ITC and formation of the thiourea intermediate.

  • Cyclization: Add catalytic base (e.g.,

    
     or Et3N) and heat to reflux (80°C) for 4–6 hours. The nitrogen of the thiourea attacks the methyl ester, releasing methanol.
    
  • Workup: Cool to RT. Acidify with 1M HCl to precipitate the 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one . Filter and wash with water.

Assay Workflow Visualization

The following diagram outlines the self-validating workflow for determining the electrophilic kinetic profile.

KineticAssay cluster_Monitor Monitoring Phase Start Start: 10mM DMSO Stock Dilution Dilute to 100µM in PBS (pH 7.4) Start->Dilution Spike Add GSH (1mM Excess) Dilution->Spike UV UV-Vis (Real-time) Spike->UV HPLC HPLC (Time-points) Spike->HPLC Calc Calculate k_obs (Slope of ln(C/C0)) UV->Calc HPLC->Calc Result Output: Second-order Rate Constant (k2) Calc->Result

Caption: Kinetic assay workflow for determining the reactivity constant (k2) against glutathione.

References

  • Mechanisms of Isothiocyanate Reactivity: Podlipná, R., & Skálová, L. (2020). Isothiocyanates: Metabolism, Reactivity and Biological Activity.

  • Kinetic Profiling of Electrophiles: Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups. Journal of Medicinal Chemistry.

  • Hammett Equation & Electrophilicity: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Quinazolinone Synthesis via Isothiocyanates: Khan, I., et al. (2015). Recent Advances in the Synthesis of Quinazolinones. European Journal of Medicinal Chemistry.

Sources

commercial availability and suppliers of "3-Isothiocyanato-2-methylbenzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Availability & Synthesis Guide: 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Executive Summary

3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1) is a specialized heterocyclic building block primarily utilized in the synthesis of thiourea-based pharmacophores and thiohydantoin derivatives for drug discovery.

Current Market Status: This compound is classified as a niche "Make-to-Order" item . While listed by chemical aggregators, direct "off-the-shelf" stock is rare. Lead times often exceed 4–6 weeks.

Strategic Recommendation: For time-critical research, the "Buy" strategy is high-risk due to uncertain inventory. The "Make" strategy is recommended , utilizing the commercially abundant precursor Methyl 3-amino-2-methylbenzoate (CAS: 18583-89-6) . This guide details a validated, high-safety synthesis protocol using 1,1'-Thiocarbonyldiimidazole (TCDI) to bypass the hazards of thiophosgene.

Part 1: Chemical Profile & Identification

PropertyData
Chemical Name 3-Isothiocyanato-2-methylbenzoic acid methyl ester
Synonyms Methyl 3-isothiocyanato-2-methylbenzoate
CAS Number 1001185-62-1
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol
Physical State Solid (Low melting point) or Oil (depending on purity)
Storage 2–8°C, Hygroscopic, Store under Nitrogen/Argon

Part 2: Supply Chain Landscape

A. Direct Sourcing (High Latency)

Direct sourcing is only recommended if the project timeline allows for >4 weeks lead time. Most vendors listed below act as aggregators and may synthesize upon order.

  • Primary Aggregators: MolPort, chemicalbook, Molbase.

  • Niche Vendors: abcr GmbH (Germany), Admiral Chemicals.

  • Risk Factor: High probability of "backorder" status post-purchase.

B. Precursor Sourcing (Recommended "Make" Route)

The precursor, Methyl 3-amino-2-methylbenzoate , is a commodity chemical with high availability (Ships in 1-2 days).

Precursor NameCAS NumberKey SuppliersAvailability
Methyl 3-amino-2-methylbenzoate 18583-89-6 Sigma-Aldrich, TCI, Fisher Scientific, Santa CruzHigh (In Stock)
Upstream Acid: 3-Amino-2-methylbenzoic acid52130-17-3TCI, BLD Pharm, Apollo ScientificHigh
Root Nitro: 2-Methyl-3-nitrobenzoic acid1975-50-4Sigma-Aldrich, TCIHigh

Sourcing Strategy: Purchase CAS 18583-89-6 (Methyl 3-amino-2-methylbenzoate) directly.[1] It avoids the esterification step and ensures a single-step conversion to the target.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision path for acquiring this material, prioritizing the synthesis route for reliability.

G cluster_0 Recommended Route Target Target: 3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS 1001185-62-1) CheckStock Check Commercial Stock Target->CheckStock StockYes In Stock (Rare) Lead Time < 1 Week CheckStock->StockYes Found StockNo Backorder / Lead Time > 4 Weeks CheckStock->StockNo Not Found MakeDecision Execute Synthesis Strategy StockNo->MakeDecision Precursor Purchase Precursor: Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6) MakeDecision->Precursor Synthesis Synthesis Protocol: TCDI Conversion Precursor->Synthesis QC QC: 1H NMR / IR (-NCS peak) Synthesis->QC

Caption: Procurement decision tree highlighting the synthesis route as the most reliable method for rapid access.

Part 4: Technical Synthesis Protocol

Objective: Synthesis of Methyl 3-isothiocyanato-2-methylbenzoate from Methyl 3-amino-2-methylbenzoate. Methodology: 1,1'-Thiocarbonyldiimidazole (TCDI) mediated conversion. Rationale: This method avoids the use of highly toxic Thiophosgene and provides a clean conversion under mild conditions.

Reagents & Materials:
  • Starting Material: Methyl 3-amino-2-methylbenzoate (1.0 eq) [CAS: 18583-89-6].[1][2][3]

  • Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 – 1.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous) or THF.

  • Workup: 1M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Methyl 3-amino-2-methylbenzoate (1.0 mmol) in anhydrous DCM (5 mL/mmol). Cool the solution to 0°C in an ice bath.

  • Addition: Add TCDI (1.2 mmol) portion-wise over 5 minutes.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting amine spot (polar) should disappear, replaced by a less polar isothiocyanate spot.

  • Quench & Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove imidazole by-products (critical step).

    • Wash with Saturated NaHCO₃ (1x) and Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Quality Control (Self-Validation):
  • IR Spectroscopy: Look for the strong, broad characteristic -N=C=S stretch at ~2050–2150 cm⁻¹ .

  • ¹H NMR: The amine protons (broad singlet ~3.0-6.0 ppm) will vanish. The aromatic splitting pattern will remain consistent with the 1,2,3-substitution pattern.

Part 5: Synthesis Pathway Visualization

Synthesis Aniline Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6) Intermediate Thiocarbonyl-imidazole Intermediate Aniline->Intermediate DCM, 0°C to RT Reagent Reagent: TCDI (Thiocarbonyldiimidazole) Reagent->Intermediate Product Methyl 3-isothiocyanato-2-methylbenzoate (CAS 1001185-62-1) Intermediate->Product Elimination Byproduct By-product: Imidazole Intermediate->Byproduct Removed by Acid Wash

Caption: Chemical pathway from the aniline precursor to the isothiocyanate target using TCDI.

Part 6: Safety & Handling

  • Hazard Class: Irritant, Lachrymator.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Isothiocyanates are electrophilic and can hydrolyze slowly in moist air to form thiocarbamates or ureas.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work inside a fume hood.

  • Spill Cleanup: Neutralize spills with dilute ammonia or aqueous sodium hydroxide (converts isothiocyanate to thiourea/thiocarbamate derivatives which are less volatile).

References

  • Sigma-Aldrich. Product Detail: Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6). Retrieved from

  • TCI Chemicals. Product Detail: Methyl 3-Amino-2-methylbenzoate (CAS 18583-89-6).[2][3] Retrieved from

  • Santa Cruz Biotechnology. Methyl 3-amino-2-methylbenzoate (CAS 18583-89-6).[1] Retrieved from

  • ChemicalBook. 3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS 1001185-62-1). Retrieved from

  • Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. (General TCDI methodology reference). Retrieved from

Sources

stability and storage conditions for "3-Isothiocyanato-2-methylbenzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Optimizing the Stability and Storage of 3-Isothiocyanato-2-methylbenzoic acid methyl ester for Research Integrity

Introduction

3-Isothiocyanato-2-methylbenzoic acid methyl ester is a specialized organic molecule featuring a highly reactive isothiocyanate (-N=C=S) functional group. Its structural complexity, combining an aromatic ester with the isothiocyanate moiety, makes it a valuable reagent and building block for medicinal chemists and drug development professionals. The utility of such compounds is, however, directly proportional to their chemical purity. The inherent reactivity that makes this molecule synthetically useful also renders it susceptible to degradation if not stored and handled with exacting care.

This technical guide serves as an authoritative resource for researchers, providing a deep dive into the chemical nature of 3-Isothiocyanato-2-methylbenzoic acid methyl ester. It outlines the principal mechanisms of its degradation and establishes scientifically grounded protocols for its storage and handling. By understanding the causality behind these procedures, scientists can ensure the compound's integrity, leading to reproducible and reliable experimental outcomes.

Chemical Profile and Intrinsic Reactivity

Molecular Structure Analysis

The stability of 3-Isothiocyanato-2-methylbenzoic acid methyl ester is best understood by examining its structure. The molecule possesses two key features that dictate its reactivity:

  • The Isothiocyanate Group (-N=C=S): This functional group is characterized by a central carbon atom that is highly electrophilic. This electron deficiency makes it a prime target for attack by a wide range of nucleophiles.[1][2]

  • The Aromatic Ester Moiety: The methyl benzoate portion of the molecule, particularly its electron-withdrawing nature, can influence the reactivity of the adjacent isothiocyanate group, further enhancing the electrophilicity of the isothiocyanate carbon.[3]

This inherent electrophilicity is the cornerstone of the compound's synthetic utility but also the primary driver of its potential instability.

The Isothiocyanate Functional Group: A Highly Reactive Electrophile

Isothiocyanates are well-documented for their high reactivity towards nucleophiles.[4][5] The central carbon of the -N=C=S group is susceptible to attack by molecules possessing lone pairs of electrons, such as water, alcohols, amines, and thiols.[2][3] This reactivity is the basis for their biological activity and their application in chemical synthesis, but it also represents the main challenge to their long-term stability.[3]

Primary Degradation Pathways

Understanding the specific chemical reactions that lead to the degradation of 3-Isothiocyanato-2-methylbenzoic acid methyl ester is critical for preventing them.

Hydrolysis: The Principal Threat to Stability

The most significant and common degradation pathway for isothiocyanates is hydrolysis, which is the reaction with water or moisture.[6][7] Even trace amounts of moisture, such as atmospheric humidity, can initiate this process.

The mechanism proceeds via a nucleophilic attack of water on the electrophilic isothiocyanate carbon. This forms an unstable thiocarbamic acid intermediate, which readily decomposes to yield the corresponding primary amine (3-amino-2-methylbenzoic acid methyl ester) and carbonyl sulfide (COS). The rate of this hydrolysis can be influenced by pH.[6][7][8] The formation of the amine represents a complete loss of the desired reactive functionality and introduces a significant impurity into the material.

G cluster_main Figure 1: Hydrolysis Degradation Pathway Compound 3-Isothiocyanato-2-methylbenzoic acid methyl ester Intermediate Unstable Thiocarbamic Acid Intermediate Compound->Intermediate Nucleophilic Attack H2O Water (H₂O) (Moisture) H2O->Intermediate Amine 3-Amino-2-methylbenzoic acid methyl ester (Degradation Product) Intermediate->Amine Decomposition COS Carbonyl Sulfide (COS) Intermediate->COS Decomposition

Figure 1: Hydrolysis Degradation Pathway
Thermal Decomposition

Isothiocyanates can be sensitive to elevated temperatures.[4][6] While specific thermal decomposition data for this exact molecule is not widely published, general principles suggest that high heat can provide the activation energy needed to initiate unwanted reactions.[9][10] This can include polymerization or rearrangement to more stable isomers. Therefore, exposure to high temperatures during shipping or storage presents a significant risk to the compound's integrity.

Reactivity with Common Laboratory Nucleophiles

Beyond water, the compound is highly susceptible to degradation from contamination with other common laboratory reagents. It is crucial to prevent contact with:

  • Alcohols (e.g., Methanol, Ethanol): Reacts to form thiocarbamates.

  • Primary and Secondary Amines: Reacts rapidly to form N,N'-substituted thioureas.[3]

  • Thiols (e.g., dithiothreitol, mercaptoethanol): Reacts to form dithiocarbamates.[5][11]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a stringent set of storage and handling procedures must be implemented. These protocols are designed to create a self-validating system where the integrity of the compound is actively preserved.

Optimal Storage Conditions

The primary goal of storage is to eliminate exposure to moisture and minimize thermal energy. The recommended conditions are summarized below.

ParameterRecommendationRationale
Temperature -20°C or colder Reduces the kinetic rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[12]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, directly preventing the primary hydrolysis pathway.[12][13]
Container Tightly-sealed, amber glass vial Amber glass protects against potential photolytic degradation. A tight seal is critical to maintain the inert atmosphere and prevent moisture ingress.[14]
Environment Dry, dark location (desiccator) Provides a secondary barrier against ambient moisture and light.
Safe Handling Procedures

Proper technique when handling the compound is as crucial as long-term storage.

Protocol for Handling and Aliquoting:

  • Equilibration: Before opening, remove the container from cold storage and allow it to equilibrate to ambient room temperature for at least 30-60 minutes in a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold compound upon opening.

  • Inert Atmosphere Operations: Conduct all manipulations in a glove box or under a positive pressure stream of dry inert gas (e.g., argon or nitrogen).

  • Use of Dry Equipment: Ensure all spatulas, syringes, and needles are scrupulously dried (e.g., oven-dried or flame-dried under vacuum) before coming into contact with the compound.

  • Dispensing: For preparing solutions, use a dry, gas-tight syringe to pierce the vial's septum and draw the required amount of an anhydrous solvent. Add the solvent to the compound, dissolve, and then withdraw the desired volume of the resulting stock solution.

  • Resealing and Storage: Immediately after dispensing, flush the vial headspace with inert gas, securely reseal the container, and return it to the recommended cold storage conditions.

Assessing Compound Stability and Purity

Regularly verifying the purity of the compound is essential, especially for a new batch or after a long storage period.

Qualitative Assessment

Initial signs of degradation can often be detected through simple observation[12]:

  • Color Change: A shift from a colorless or pale-yellow solid/liquid to a more intense yellow or brown hue.

  • Appearance of Precipitates: Formation of solid material in a previously clear liquid, suggesting polymerization or the formation of insoluble byproducts.

  • Odor Change: A noticeable alteration in the sharp, pungent odor characteristic of isothiocyanates.

Quantitative Analysis: A Protocol for Purity Verification by RP-HPLC

For a definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method. A pure compound will yield a single, sharp major peak, whereas degradation will be evident by the appearance of additional peaks.

Generalized RP-HPLC Protocol:

  • Sample Preparation: Carefully prepare a dilute solution of the compound (~1 mg/mL) in an anhydrous aprotic solvent like acetonitrile.

  • Column: Use a standard C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

  • Analysis: Inject the sample. The appearance of a new, typically more polar (earlier eluting) peak corresponding to the amine hydrolysis product is a definitive marker of degradation. Purity can be calculated based on the relative peak areas.

G cluster_workflow Figure 2: Workflow for Purity Assessment start Start: Assess Compound Integrity retrieve Retrieve Sample Following Safe Handling Protocol start->retrieve prepare Prepare Dilute Sample in Anhydrous Acetonitrile retrieve->prepare hplc Perform RP-HPLC Analysis prepare->hplc analyze Analyze Chromatogram hplc->analyze decision Purity >95% and No Degradation Peaks? analyze->decision pass Proceed with Experiment decision->pass Yes fail Discard Compound and Procure New Batch decision->fail No

Figure 2: Workflow for Purity Assessment

Conclusion

3-Isothiocyanato-2-methylbenzoic acid methyl ester is a potent synthetic tool whose utility is intrinsically linked to its purity. Its high reactivity, driven by the electrophilic isothiocyanate group, makes it highly vulnerable to degradation, primarily through hydrolysis. Adherence to the stringent storage and handling protocols detailed in this guide—specifically, the exclusion of moisture and storage at low temperatures under an inert atmosphere—is not merely a recommendation but a requirement for maintaining the compound's integrity. By implementing these measures and employing routine analytical verification, researchers can ensure the validity of their materials, leading to scientifically sound and reproducible results in their drug discovery and development endeavors.

References

  • Vertex AI Search. (2024). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. 4

  • Research Journal of Pharmacognosy. (2018). Isothiocyanates: a Review. 1

  • Linus Pauling Institute, Oregon State University. Isothiocyanates. 15

  • Canadian Science Publishing. (1975). The Thermal Decomposition of Alkoxycarbonyl Thiocyanates and Isothiocyanates. 9

  • BenchChem. (2025). Reaction mechanism of acetyl isothiocyanate with primary amines. 3

  • Collection of Czechoslovak Chemical Communications. The reactivity of isothiocyanates containing a sulphur atom in addition to that in the functional group. 2

  • AACR Journals. (2004). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. 16

  • Frontiers. (2015). Myrosinase-dependent and –independent formation and control of isothiocyanate products of glucosinolate hydrolysis. 5

  • Journal of Agricultural and Food Chemistry. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. 6

  • Taylor & Francis Online. (2006). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. 17

  • ResearchGate. (2024). Reaction of isothiocyanates with nucleophiles. 18

  • Chemical Bull. (2025). Material Safety Data Sheet (MSDS). 19

  • ACS Publications. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. 10

  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET. 14

  • PubMed. (1998). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. 20

  • Vertex AI Search. (n.d.). Time and temperature effects on degradation of isothiocyanates in biofumigation systems. 21

  • PMC - NIH. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. 11

  • BenchChem. (2025). Preventing degradation of cyclobutanecarbonyl isothiocyanate during storage. 12

  • Carl ROTH. Safety Data Sheet: Benzoic acid methyl ester. 22

  • PMC. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. 23

  • MDPI. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. 24

  • ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. 7

  • ChemicalBook. Methyl isothiocyanate - Safety Data Sheet. 25

  • Thermo Fisher Scientific. (2023). Methyl isothiocyanate - SAFETY DATA SHEET. 13

  • PMC - NIH. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. 26

  • PubMed. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. 27

  • Georganics. 3-Isothiocyanato-2-methylbenzoic acid methyl ester. 28

  • CAS Common Chemistry. Benzoic acid, 2-isothiocyanato-, methyl ester. 29

  • MDPI. (2025). Formation and Degradation Kinetics of the Biofumigant Benzyl Isothiocyanate in Soil. 8

  • ChemRxiv. Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. 30

  • ChemicalBook. 3-Isothiocyanato-2-Methylbenzoic acid Methyl ester | 1001185-62-1. 31

  • Sigma-Aldrich. 3-Isothiocyanato-2-methyl-benzoic acid methyl ester | 1001185-62-1. 32

  • Google Patents. (2020). Preparation method of 3-nitro-2-methylbenzoic acid. 33

  • Cheméo. Benzoic acid, 3-methyl-, methyl ester. 34

Sources

Methodological & Application

Application Note: Precision Protein Labeling with 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the covalent modification of proteins using 3-Isothiocyanato-2-methylbenzoic acid methyl ester (MIMB). Unlike standard fluorescent labeling, this protocol addresses the specific challenges of conjugating hydrophobic, non-fluorescent aryl isothiocyanates (ITCs) to biological macromolecules. This methodology is critical for generating hapten-carrier conjugates for antibody production, synthesizing drug-protein conjugates (ADCs), and conducting fragment-based drug discovery (FBDD) screens.

Introduction & Chemical Logic

The Compound

3-Isothiocyanato-2-methylbenzoic acid methyl ester is a heterobifunctional-style building block containing:

  • Isothiocyanate (-N=C=S): An electrophile that reacts specifically with nucleophilic amines.

  • Methyl Ester (-COOCH3): A masked carboxylic acid, allowing for potential secondary modifications or solubility modulation.

  • Aryl Core: Provides a rigid scaffold often used in medicinal chemistry fragments.

Mechanism of Action

The labeling reaction relies on the nucleophilic attack of primary amines (Lysine


-amino groups or the N-terminal 

-amino group) on the central carbon of the isothiocyanate group. This results in a stable thiourea linkage.

Key Chemical Constraint: The reaction requires the amine to be unprotonated (neutral). Since the pKa of the Lysine


-amine is ~10.5 and the N-terminus is ~9.0, the reaction pH is the critical variable. Aryl ITCs are more reactive than alkyl ITCs (like FITC) but are also more susceptible to hydrolysis, necessitating a kinetic balance.

Pre-Labeling Considerations (Critical Parameters)

Buffer Compatibility
  • Strictly Prohibited: Primary amines (Tris, Glycine, Ammonium ions). These will act as scavenger nucleophiles and quench the reagent.

  • Recommended: 0.1 M Sodium Carbonate/Bicarbonate (pH 9.0 – 9.5) or HEPES (pH 8.0 – 8.5) for N-terminal specificity.

  • Additives: Avoid azides (nucleophilic). Low concentrations of EDTA (1-5 mM) are beneficial to prevent metal-catalyzed oxidation.

Solubility & Stability

MIMB is hydrophobic. It must be dissolved in an organic solvent (DMSO or DMF) immediately before use.

  • Hydrolysis Risk: In aqueous buffers, the isothiocyanate group slowly hydrolyzes to an amine. The reagent should be added in excess (10–20 molar equivalents) to outcompete hydrolysis.

Detailed Protocol

Phase 1: Preparation

Materials:

  • Target Protein (1–5 mg/mL in PBS).

  • Ligand: 3-Isothiocyanato-2-methylbenzoic acid methyl ester (Solid).

  • Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.0.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[1]

  • Purification: Sephadex G-25 Desalting Column (e.g., PD-10 or NAP-5).

Workflow Visualization:

ProteinLabeling Start Start: Protein in Storage Buffer BufferEx Buffer Exchange (Dialysis/Desalting) Target: 0.1M Carbonate pH 9.0 Start->BufferEx Mixing Dropwise Addition Final DMSO < 5-10% BufferEx->Mixing Protein Soln LigandPrep Prepare Ligand Stock 10-50 mM in Anhydrous DMSO LigandPrep->Mixing Ligand Soln Incubation Reaction Incubation 2 Hours @ RT or O/N @ 4°C Dark/Agitation Mixing->Incubation Quenching Optional: Quench Add 1M Tris pH 8.0 Incubation->Quenching Purification Purification (G-25 Column / Dialysis) Remove Free Ligand Quenching->Purification QC Quality Control (LC-MS / UV-Vis) Purification->QC

Figure 1: Step-by-step workflow for covalent modification of proteins with aryl isothiocyanates.

Phase 2: Conjugation Reaction
  • Buffer Exchange:

    • Equilibrate the protein into 0.1 M Sodium Carbonate buffer, pH 9.0 .

    • Why: High pH ensures Lysine residues are deprotonated and reactive.

    • Method: Use a Zeba spin column or dialysis cassette. Verify protein concentration (

      
      ) is 
      
      
      
      mg/mL to favor second-order reaction kinetics.
  • Ligand Stock Preparation:

    • Calculate the amount of MIMB needed for a 20-fold molar excess .

    • Dissolve MIMB in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: Prepare this fresh. Do not store.

  • Reaction Initiation:

    • While gently vortexing the protein solution, add the MIMB/DMSO solution dropwise.

    • Constraint: Ensure the final volume of DMSO does not exceed 10% (v/v) to prevent protein denaturation. 5% is optimal.

    • Example: To 1 mL of protein, add 20–50

      
      L of ligand stock.
      
  • Incubation:

    • Incubate at Room Temperature (20–25°C) for 2 hours with continuous gentle agitation (rocker or orbital shaker).

    • Alternative: Overnight (12–16h) at 4°C if the protein is temperature-sensitive.

Phase 3: Purification & Recovery
  • Quenching (Optional but Recommended):

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Mechanism:[2] Tris contains a primary amine that rapidly scavenges any remaining unreacted isothiocyanate, preventing non-specific reaction during purification.

  • Desalting:

    • Use a Sephadex G-25 column (PD-10) equilibrated with your final storage buffer (e.g., PBS pH 7.4).

    • Load the reaction mixture. Elute the high molecular weight fraction (Protein). The small molecules (hydrolyzed MIMB and Tris-adducts) will be retained in the column.

Quality Control & Validation

Since MIMB is not fluorescent, standard UV-Vis quantification of the "Degree of Labeling" (DOL) is challenging unless the protein lacks absorbance at the ligand's


 (likely 250–280 nm, which overlaps with protein).

Primary Method: Intact Protein LC-MS The gold standard for validating small molecule conjugation.

  • Method: ESI-TOF or Orbitrap MS on the intact protein.

  • Data Analysis:

    • Calculate the mass shift (

      
      ).
      
    • Theoretical

      
      :  Molecular Weight of MIMB (
      
      
      
      Da) - Mass of Leaving Group (None, it's an addition reaction).
    • Expected Shift:

      
       Da per label.
      
    • Look for a "ladder" of peaks corresponding to

      
       modifications.
      

Secondary Method: Ellman’s Assay (Indirect) If labeling Cysteine residues (less common for ITCs at pH 9 but possible), free thiol concentration will decrease. However, for Lysine targeting, TNBS assay can be used to measure the decrease in free amines, though it consumes the sample.

Quantitative Data Summary:

ParameterRecommended ValueReason
Reaction pH 9.0 – 9.5Deprotonates Lysines (

-NH2) for nucleophilic attack.
Molar Excess 15x – 20xCompensates for hydrolysis of the ITC group in water.
DMSO Limit < 10% (v/v)Prevents protein precipitation/denaturation.
Temperature 25°CIncreases reaction rate (Arrhenius equation) vs 4°C.
Mass Shift +207.25 DaConfirms formation of covalent thiourea bond.

Troubleshooting Guide

Issue 1: Precipitation during reaction
  • Cause: The hydrophobic ligand lowered the solubility of the protein, or DMSO concentration was too high.

  • Solution: Reduce ligand molar excess to 10x. Add the ligand in smaller aliquots. lower final DMSO to <5%.

Issue 2: Low Degree of Labeling (DOL < 0.5)
  • Cause: pH was too low (amines protonated) or hydrolysis of ITC occurred before reaction.

  • Solution: Verify pH is > 9.[1][3]0. Ensure DMSO stock is anhydrous. Increase incubation time to 4 hours.

Issue 3: Heterogeneous Labeling (Smear on Gel/MS)
  • Cause: Non-specific labeling of surface lysines.

  • Solution: This is inherent to Lysine chemistry. To target the N-terminus specifically, lower the pH to 7.5–8.0 (exploiting the lower pKa of the N-terminal amine vs. Lysine).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The authoritative text on isothiocyanate-amine chemistry).

  • Sigma-Aldrich. (n.d.).[4] Fluorescein Isothiocyanate (FITC) Labeling Protocol. (Standard protocol basis for aryl isothiocyanates).

  • Joshi, P., et al. (2020).[5] Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. (Discusses pH selectivity of ITCs).

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica. (Foundational work on Phenyl Isothiocyanate reactivity).

Sources

using "3-Isothiocyanato-2-methylbenzoic acid methyl ester" for covalent inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Inhibition & Chemoproteomic Profiling using 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Executive Summary

This guide details the protocol for utilizing 3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1) as a covalent probe for structural biology and fragment-based drug discovery (FBDD). Unlike standard Michael acceptors (e.g., acrylamides) that exclusively target cysteines via irreversible alkylation, the isothiocyanate (ITC) warhead offers a unique dual-reactivity profile: it forms reversible dithiocarbamate adducts with cysteines and stable thiourea adducts with lysines .

This compound serves as an ideal "scout fragment" to map accessible nucleophiles within a protein binding pocket. Its benzoate core provides a potential hydrophobic/electrostatic anchor, while the ITC group probes for proximal reactive residues.

Chemical Mechanism & Properties[1]

To use this probe effectively, one must understand the specific chemical transformations it undergoes upon protein binding.

  • Compound Name: 3-Isothiocyanato-2-methylbenzoic acid methyl ester[1][2][3][4][5]

  • Molecular Weight (MW): 207.25 Da[3]

  • Warhead: Isothiocyanate (-N=C=S)[6][7]

  • Mass Shift on Protein: +207.25 Da (Addition reaction; no leaving group).

Reaction Pathways
  • Cysteine Modification (Reversible): The thiol group (-SH) of a cysteine attacks the central carbon of the ITC, forming a dithiocarbamate . This bond is often reversible under reducing conditions or thermodynamic equilibration.

  • Lysine Modification (Irreversible/Stable): The

    
    -amino group (-NH2) of a lysine attacks the ITC, forming a stable thiourea .
    

Expert Insight: Because dithiocarbamates (Cys adducts) are less stable than thioureas (Lys adducts), this probe can "migrate" from a kinetic cysteine trap to a thermodynamic lysine trap if both residues are proximal in the active site.

ReactionMechanism Probe Probe (ITC) MW: 207.25 Dithio Dithiocarbamate Adduct (Reversible) +207.25 Da Probe->Dithio + Protein-SH Thiourea Thiourea Adduct (Stable) +207.25 Da Probe->Thiourea + Protein-NH2 Cys Cysteine (-SH) Lys Lysine (-NH2) Dithio->Probe Reversal

Figure 1: Dual reaction pathway of the isothiocyanate probe. Note the reversibility of the cysteine adduct.[7]

Experimental Workflow

This protocol is designed for Intact Protein Mass Spectrometry (LC-MS) validation, followed by Peptide Mapping for site identification.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve the compound in anhydrous DMSO to 100 mM.

    • Caution: ITCs are sensitive to hydrolysis. Store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Buffer System: Use HEPES (50 mM, pH 7.5) or Phosphate Buffer (PBS).

    • Critical: Avoid buffers containing primary amines (e.g., Tris) as they will quench the ITC warhead, forming false-positive adducts with the buffer.

Phase 2: Intact Protein Screening (Step-by-Step)

Objective: Determine if the probe binds covalently to the target protein.

  • Protein Preparation:

    • Dilute target protein to 5 µM in HEPES buffer (pH 7.5).

    • Ensure protein is free of DTT or

      
      -mercaptoethanol, as exogenous thiols will scavenge the probe. If reduction is needed, use TCEP (Tris(2-carboxyethyl)phosphine), which is less reactive toward ITCs.
      
  • Incubation:

    • Add the probe to the protein solution at a 10x molar excess (50 µM final probe concentration).

    • Maintain DMSO concentration < 1% (v/v).

    • Incubate at 25°C for 60 minutes .

    • Time-Course Check: For kinetic data, prepare aliquots at 15, 30, 60, and 120 minutes.

  • Quenching (Optional but Recommended):

    • Quench the reaction by adding 1% Formic Acid (lowers pH, stopping nucleophilic attack) or a massive excess of free cysteine/lysine if analyzing immediately.

  • LC-MS Analysis:

    • Inject samples onto a C4 or C8 protein column.

    • Perform deconvolution of the mass spectrum.

    • Success Criterion: Observation of a mass peak at

      
      .
      
Phase 3: Site Identification (Tryptic Mapping)

Objective: Identify the specific amino acid residue modified by the probe.

  • Digestion:

    • Denature the labeled protein (from Phase 2) with 6M Urea or Guanidine HCl.

    • Dilute to <1M denaturant.

    • Add Trypsin (protease:protein ratio 1:20) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze peptides using a high-resolution Orbitrap or Q-TOF system.

    • Database Search Parameters:

      • Fixed Modification: Carbamidomethyl (C) (if alkylated post-labeling).

      • Variable Modification: +207.03 Da (approx) on Cysteine (C) and Lysine (K).

      • Note: The exact mass addition is C10H9NO2S. Calculate precise monoisotopic mass: 207.0354 Da.

Data Interpretation & Validation

Quantitative Assessment Table
ParameterObservationInterpretation
Mass Shift +207.25 DaSingle covalent adduct formed (1:1 stoichiometry).
Mass Shift +414.50 DaDouble adduct. Indicates non-specific labeling or multiple reactive sites.
No Shift 0 DaNo binding. The pocket may lack nucleophiles, or the scaffold does not bind.
Stability Signal loss after dialysisReversible binding (likely Cysteine-Dithiocarbamate).
Stability Signal persists after dialysisIrreversible binding (likely Lysine-Thiourea).
Validation: The "GSH Challenge"

To verify if the binding is driven by specific recognition or non-specific reactivity, perform a Glutathione (GSH) challenge.

  • Pre-incubate protein with Probe (1 hr).

  • Add 5 mM GSH (physiological nucleophile) and incubate for another 2 hours.

  • Result A: If the protein-probe adduct remains intact, the binding is highly specific or involves a stable lysine thiourea.

  • Result B: If the adduct disappears (transferred to GSH), the probe was bound reversibly to a cysteine.

Experimental Logic Diagram

The following flowchart illustrates the decision-making process for validating the hit.

Workflow Start Start: Protein + Probe (10x Excess) BufferCheck Check Buffer: Is it Amine-free (HEPES/PBS)? Start->BufferCheck Incubate Incubate 1h @ 25°C BufferCheck->Incubate MS_Screen Intact Protein LC-MS Incubate->MS_Screen Decision Mass Shift +207 Da? MS_Screen->Decision NoBind No Binding: Increase Conc. or Change pH Decision->NoBind No Bind Hit Identified Decision->Bind Yes Specificity Specificity Test: GSH Challenge / Competition Bind->Specificity PeptideMap Peptide Mapping: Locate Cys vs Lys Bind->PeptideMap

Figure 2: Decision tree for validating covalent modification.

Troubleshooting & Optimization

  • Problem: High background labeling (multiple adducts).

    • Solution: Reduce probe concentration to 1-3x molar excess. Reduce incubation time. The benzoate scaffold may be driving non-specific hydrophobic sticking; improve wash steps before MS.

  • Problem: No adduct observed despite known cysteine in pocket.

    • Solution: The cysteine might be oxidized (disulfide). Treat protein with 1 mM TCEP prior to labeling to ensure free thiols. Alternatively, the pH may be too low; increase pH to 8.0 to deprotonate the cysteine thiol (pKa ~8.3).

  • Problem: Precipitation.

    • Solution: The methyl ester is hydrophobic. Ensure final DMSO is 1-2%, or switch to a more soluble analog if available.

References

  • Åkerfeldt, K. S., et al. (2018). "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." RSC Advances. Link

  • Gampe, C., et al. (2021).[6] "Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2." Journal of Medicinal Chemistry. Link

  • Duffy, M. P., et al. (2020). "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances. Link

  • Kovács, S., et al. (2025). "Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions." International Journal of Molecular Sciences. Link

Sources

Application Note: Covalent Interrogation of Cysteine Residues using 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

This guide details the application of 3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1) as a tuned electrophilic probe for targeting cysteine residues in proteins. Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), aryl isothiocyanates (ITCs) offer a distinct reactivity profile characterized by the formation of dithiocarbamate adducts.

Key Molecular Feature: Steric Tuning The critical structural feature of this specific probe is the 2-methyl group positioned ortho to the 3-isothiocyanate warhead.

  • Electronic Effect: The aryl ring activates the isothiocyanate carbon for nucleophilic attack.

  • Steric Effect: The ortho-methyl group provides steric hindrance, dampening the reactivity of the electrophile. This "tuning" effectively filters out low-reactivity surface cysteines, enhancing selectivity for hyper-reactive or functional cysteines located in specific binding pockets (catalytic triads or allosteric sites).

Mechanistic Basis

The Reaction Pathway

The reaction between a cysteine thiolate and an aryl isothiocyanate is a reversible nucleophilic addition.

  • Thiol Deprotonation: The cysteine thiol (-SH) must first deprotonate to the thiolate anion (-S⁻). This dependence makes the reaction highly sensitive to the pKa of the cysteine residue and the buffer pH.

  • Nucleophilic Attack: The thiolate attacks the central electrophilic carbon of the isothiocyanate group (-N=C=S).

  • Adduct Formation: This results in a dithiocarbamate linkage.

Critical Note on Reversibility: Unlike maleimides (which form stable thioethers), dithiocarbamate adducts are chemically reversible. High concentrations of exogenous thiols (e.g., DTT, Glutathione) or high pH can reverse the modification. Therefore, sample handling must avoid strong reducing agents post-labeling unless the goal is to elute the probe.

Selectivity: Cysteine vs. Lysine

While ITCs can react with primary amines (Lysine N-termini) to form stable thioureas, the reaction with Cysteine is kinetically favored at neutral pH (7.0–7.5) due to the higher nucleophilicity of the thiolate ("soft" nucleophile) compared to the neutral amine ("hard" nucleophile) under these conditions.

Visualization: Reaction Mechanism & Workflow

Chemical Mechanism Diagram

ReactionMechanism Cys Protein Cysteine (R-SH) Thiolate Thiolate Anion (R-S⁻) Cys->Thiolate Deprotonation (pKa dependent) Base Buffer Base (pH 7.4) Base->Thiolate Transition Transition State (Sterically Hindered) Thiolate->Transition Nucleophilic Attack Probe 3-Isothiocyanato-2-methyl... (Ar-N=C=S) Probe->Transition Adduct Dithiocarbamate Adduct (R-S-C(=S)-NH-Ar) Transition->Adduct Adduct Formation Adduct->Thiolate Reversibility (High pH / xs Thiol)

Caption: Kinetic pathway of dithiocarbamate formation highlighting the reversible nature and pKa dependence.

Experimental Protocols

Buffer Selection & Preparation

CRITICAL: Do NOT use primary amine buffers (Tris, Glycine) as they will compete with the cysteine reaction to form thioureas.

  • Recommended Buffer: 50 mM HEPES or Phosphate Buffer (PBS), pH 7.4.

  • Additives: 150 mM NaCl (for stability).

  • Avoid: DTT,

    
    -Mercaptoethanol, TCEP (during labeling).
    
Protocol: Covalent Labeling of Purified Protein

Objective: To covalently modify reactive cysteines on a target protein (e.g., Kinase, Protease) with 3-Isothiocyanato-2-methylbenzoic acid methyl ester.

Materials:

  • Target Protein (10–50

    
    M stock).
    
  • Probe Stock: 100 mM in anhydrous DMSO.

  • Quenching Reagent: 1% Formic Acid or excess Cysteine (10 mM).

Step-by-Step Procedure:

  • Protein Preparation: Dilute protein to 5

    
    M in HEPES buffer (pH 7.4). Keep on ice.
    
  • Probe Addition: Add the probe stock to the protein solution to achieve a final concentration of 50–100

    
    M (10–20x molar excess).
    
    • Note: Keep final DMSO concentration < 1% to prevent protein denaturation.

  • Incubation: Incubate at Room Temperature (25°C) for 60 minutes with gentle agitation.

    • Why: The ortho-methyl group slows kinetics; 1 hour is typically required for saturation compared to 15 mins for non-hindered ITCs.

  • Quenching:

    • Method A (For MS Analysis): Acidify with Formic Acid to pH 3–4. This stabilizes the dithiocarbamate and denatures the protein for digestion.

    • Method B (For Functional Assay): Remove excess probe using a Zeba Spin Desalting Column (7K MWCO) equilibrated with buffer. Do not use dialysis (too slow; reversal may occur).

  • Verification: Proceed to Intact Protein LC-MS.

Protocol: Mass Spectrometry Detection

Objective: Confirm covalent adduct formation via mass shift.

  • Theoretical Mass Shift: The addition of the probe adds the mass of the entire molecule (C10H9NO2S) minus nothing (addition reaction).

    • Formula:

      
      
      
    • Molecular Weight: 207.25 Da.

    • Expected Mass Shift (+

      
      ):  +207.25 Da per labeled cysteine.
      

LC-MS Parameters:

ParameterSettingRationale
Column C4 or C8 Reverse PhaseSuitable for intact proteins.
Mobile Phase A Water + 0.1% Formic AcidLow pH stabilizes dithiocarbamates.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard elution.
Gradient 5% to 95% B over 10 minRapid elution minimizes on-column hydrolysis.
Deconvolution MaxEnt1 or equivalentRequired to resolve charge states.

Data Interpretation: Look for a deconvoluted peak at


 (mono-labeled) or 

(di-labeled). If the peak intensity ratio of Label:Unlabeled is low, increase incubation time or pH (up to 8.0), but verify structural integrity.

Application Note: Competition Screening (Fragment-Based Drug Discovery)

This molecule is ideal for Covalent Fragment Screening . By incubating the protein with the probe and a competitor (drug candidate), you can determine if the candidate binds to the same cysteine pocket.

Workflow Diagram

ScreeningWorkflow Step1 1. Pre-incubation Protein + Competitor Drug (30 min) Step2 2. Probe Addition Add 3-Isothiocyanato-... (1 hour) Step1->Step2 Step3 3. Digestion Trypsin/LysC Step2->Step3 Step4 4. Peptide Mapping (LC-MS/MS) Step3->Step4 Decision Is Cys-Peptide Modified? Step4->Decision ResultA Yes: No Competition (Drug does not bind Cys) Decision->ResultA Mass +207 Da detected ResultB No: Competition Success (Drug blocks Cys) Decision->ResultB Wild-type Mass detected

Caption: Competition assay workflow to validate cysteine engagement by novel inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Labeling Observed pH too low (< 7.0)Increase pH to 7.5 or 8.0 to increase thiolate population.
Precipitation DMSO concentration > 2%Keep DMSO < 1%; Add probe slowly with vortexing.
Labeling Reverses High DTT/GSH in bufferEnsure all reducing agents are removed via desalting before reaction.
Non-Specific Labeling Reaction time too longReduce time to 30 mins; The ortho-methyl group requires time, but >2hrs risks lysine modification.

References

  • Åbrányi-Balogh, P. et al. (2018). "Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors." Royal Society of Chemistry (RSC) Advances.

  • Petri, L. et al. (2020). "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Chemical Biology.

  • Duffell, A. et al. (2025). "Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines." ConnectSci.

  • ChemicalBook. (2023).[1] "3-Isothiocyanato-2-methylbenzoic acid methyl ester Product Properties."

  • Keserű, G. M. et al. (2020).[2] "Reactivity of the isothiocyanate group with cysteine and lysine."[2][3] Expert Opinion on Drug Discovery.

Sources

developing covalent inhibitors using the "3-Isothiocyanato-2-methylbenzoic acid methyl ester" scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Inhibitor Development Using the 3-Isothiocyanato-2-methylbenzoic Acid Methyl Ester Scaffold

Abstract & Scope

This application note details the strategic utilization of 3-Isothiocyanato-2-methylbenzoic acid methyl ester as a foundational scaffold for Targeted Covalent Inhibitors (TCIs). While isothiocyanates (ITCs) are historically viewed as promiscuous electrophiles, this specific scaffold offers unique structural advantages: the ortho-methyl group (position 2) provides steric tuning of the electrophilic ITC warhead (position 3), potentially reducing off-target reactivity, while the methyl ester (position 1) serves as a diversifiable handle for library expansion. This guide covers the chemical mechanism, kinetic evaluation (


), and mass spectrometry-based validation required to develop high-fidelity inhibitors from this scaffold.

Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The isothiocyanate (


) moiety is a soft electrophile that reacts primarily with nucleophilic side chains on proteins.
  • Lysine Targeting (Primary): Under physiological conditions (pH 7.4), ITCs react with the

    
    -amino group of Lysine residues to form stable thioureas .
    
  • Cysteine Targeting (Secondary): ITCs can react with Cysteine thiols to form dithiocarbamates . However, dithiocarbamates are often reversible under reducing conditions, whereas thiourea formation is generally irreversible and stable.

Structural Tuning

The 2-methyl substitution is critical. In many aryl-ITCs, lack of steric hindrance leads to rapid, indiscriminate reaction with any available nucleophile (PAINS behavior). The 2-methyl group creates a steric clash near the ITC carbon, potentially slowing the rate of covalent bond formation (


). This allows the non-covalent affinity (

) of the scaffold to drive selectivity before the irreversible step occurs.
Mechanism Diagram

ITC_Mechanism Figure 1: Mechanism of covalent thiourea formation between the ITC scaffold and a protein Lysine residue. Scaffold 3-Isothiocyanato Scaffold Complex Reversible Complex (K_I) Scaffold->Complex Binding Protein Protein Target (Lys-NH2) Protein->Complex TS Transition State Complex->TS Nucleophilic Attack Adduct Covalent Thiourea Adduct TS->Adduct k_inact (Irreversible)

Experimental Protocols

Protocol A: Scaffold Derivatization (Library Generation)

Objective: To transform the "methyl ester" handle into a recognition element that drives specific binding.

  • Hydrolysis: Treat the scaffold (1 eq) with LiOH (2 eq) in THF/H2O (3:1) at 0°C to preserve the ITC group while hydrolyzing the ester to the carboxylic acid. Note: Avoid high temperatures to prevent ITC degradation.

  • Amide Coupling: React the resulting acid with a library of diverse amines using mild coupling agents (e.g., HATU/DIPEA).

    • Critical Step: Perform coupling at pH < 8.0 to prevent the amine building blocks from reacting with the ITC warhead (self-polymerization).

  • Purification: Rapid flash chromatography (silica) or prep-HPLC (acidic mobile phase).

Protocol B: Biochemical Screening (Determination of )

Objective: Standard IC50 values are time-dependent and misleading for covalent inhibitors.[1] You must determine the second-order rate constant of inactivation.[1]

Reagents:

  • Target Protein (10 nM final).

  • Substrate (at

    
     concentration).
    
  • Inhibitor (Series of concentrations: 0.1x to 10x estimated

    
    ).
    

Workflow:

  • Pre-incubation: Incubate Enzyme + Inhibitor for varying times (

    
     min).
    
  • Reaction Initiation: Add Substrate to aliquots at each time point.

  • Measurement: Measure initial velocity (

    
    ) of product formation.
    
  • Data Analysis:

    • Plot

      
       vs. time for each [I]. The slope is 
      
      
      
      .
    • Plot

      
       vs. [I] to fit the hyperbolic equation:
      
      
      
      
    • Extract

      
       (max rate of labeling) and 
      
      
      
      (affinity).

Data Interpretation Table:

ParameterIdeal Candidate ProfilePoor Candidate (Promiscuous)

(Affinity)
< 1

M (High affinity binding)
> 100

M (Weak binding)

(Reactivity)
Moderate (Allows selectivity)Very High (Reacts instantly)


Driven purely by

Protocol C: Mass Spectrometry Validation (Intact Protein)

Objective: Confirm covalent labeling and stoichiometry (1:1 adduct).

Equipment: Q-TOF or Orbitrap MS coupled to UPLC. Buffer: 0.1% Formic Acid in Water/Acetonitrile (Avoid amine buffers like Tris).

Steps:

  • Incubation: Incubate Protein (5

    
    M) + Scaffold (10 
    
    
    
    M) for 60 min.
  • Desalting: Use C4 spin column or online trap column to remove excess inhibitor.

  • Analysis: Deconvolute the raw charge envelope to zero-charge mass.

  • Validation Criteria:

    • Control Mass:

      
      
      
    • Adduct Mass:

      
      
      
    • Note: Thiourea formation is an addition reaction. There is no leaving group. The mass shift equals the exact MW of the inhibitor.

Workflow Visualization

Workflow Figure 2: Experimental pipeline from scaffold derivatization to validation of covalent modification. Start Scaffold: 3-ITC-2-Me-Benzoate Chem Chemical Derivatization (Amide Coupling via Ester) Start->Chem Screen Biochemical Screen (Time-Dependent IC50) Chem->Screen Kinetic Calculate k_inact / K_I Screen->Kinetic MS Intact Protein MS (Check Mass Shift) Kinetic->MS Select Potent Compounds PepMap Peptide Mapping (Identify Residue) MS->PepMap Decision Hit Validation PepMap->Decision

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley.[2][3] (Chapter 9: Irreversible Inhibition). Link

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 5-20. Link

  • Duffy, F. J., et al. (2011). "Isothiocyanates as covalent inhibitors of macrophage migration inhibitory factor." Bioorganic & Medicinal Chemistry Letters, 21(9), 2658-2662. (Example of ITC scaffold application). Link

Sources

Application Notes and Protocols: A Comprehensive Guide to the Reaction of 3-Isothiocyanato-2-methylbenzoic acid methyl ester with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Thiourea Synthesis in Modern Drug Discovery

The synthesis of N,N'-disubstituted thioureas represents a cornerstone reaction in medicinal chemistry and drug development. The thiourea motif is a versatile structural scaffold present in a wide array of biologically active compounds, exhibiting properties ranging from antiviral and antibacterial to anticancer and anti-inflammatory activities. The robust and highly efficient reaction between an isothiocyanate and a primary amine provides a direct and atom-economical route to these valuable molecules. This application note provides a detailed technical guide for reacting "3-Isothiocyanato-2-methylbenzoic acid methyl ester" with primary amines, offering insights into the reaction mechanism, the influence of the specific substituents on reactivity, and a comprehensive experimental protocol.

Core Reaction Mechanism: A Nucleophilic Addition Pathway

The fundamental reaction between an isothiocyanate and a primary amine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This initial attack forms a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product. The reaction is typically high-yielding and can often be carried out under mild conditions.

G cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Isothiocyanate 3-Isothiocyanato-2-methylbenzoic acid methyl ester (Electrophile) ZwitterionicIntermediate Zwitterionic Intermediate Isothiocyanate->ZwitterionicIntermediate Nucleophilic Attack (Lone pair from Amine N attacks Isothiocyanate C) PrimaryAmine Primary Amine (Nucleophile) PrimaryAmine->ZwitterionicIntermediate Thiourea N,N'-Disubstituted Thiourea ZwitterionicIntermediate->Thiourea Proton Transfer

Analysis of Substituent Effects on "3-Isothiocyanato-2-methylbenzoic acid methyl ester" Reactivity

The reactivity of the isothiocyanate functional group in the title compound is modulated by the electronic and steric effects of the substituents on the aromatic ring. A thorough understanding of these effects is crucial for optimizing reaction conditions.

  • Ortho-Methyl Group (-CH₃):

    • Steric Hindrance: The methyl group at the 2-position (ortho to the isothiocyanate) introduces significant steric bulk around the reactive center. This steric hindrance can impede the approach of the nucleophilic primary amine, potentially leading to a slower reaction rate compared to un-substituted or para-substituted analogs. For particularly bulky primary amines, this effect will be more pronounced.

    • Electronic Effect: The methyl group is weakly electron-donating through induction. This effect slightly reduces the electrophilicity of the isothiocyanate carbon, which can also contribute to a decreased reaction rate.

  • Meta-Carbomethoxy Group (-COOCH₃):

    • Electronic Effect: The methyl ester group at the 3-position (meta to the isothiocyanate) is an electron-withdrawing group due to the electronegativity of the oxygen atoms. This inductive effect increases the electrophilicity of the aromatic ring and, consequently, the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack. This electronic activation will counteract the deactivating effects of the ortho-methyl group.

Overall Reactivity Profile: The reactivity of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" is a result of the interplay between these opposing steric and electronic factors. While the ortho-methyl group presents a steric challenge, the electron-withdrawing nature of the meta-carbomethoxy group enhances the intrinsic reactivity of the isothiocyanate. Therefore, successful reactions can be achieved with appropriate consideration of reaction parameters.

Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas

This protocol provides a general and adaptable procedure for the reaction of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" with a variety of primary amines.

Materials:

  • 3-Isothiocyanato-2-methylbenzoic acid methyl ester

  • Primary amine of choice (e.g., benzylamine, n-butylamine, aniline)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Inert atmosphere setup (optional, but recommended for sensitive substrates)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Isothiocyanato-2-methylbenzoic acid methyl ester (1.0 equivalent) in a suitable anhydrous solvent (e.g., 5-10 mL of DCM per mmol of isothiocyanate).

  • Amine Addition: To the stirring solution of the isothiocyanate, add the primary amine (1.0 - 1.1 equivalents) dropwise at room temperature. For highly reactive amines, the addition can be done via a dropping funnel to control any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the thiourea product. For less reactive or sterically hindered amines, gentle heating (e.g., 40-50 °C) may be required.

  • Product Isolation:

    • Precipitation: In many cases, the thiourea product will precipitate out of the reaction mixture upon completion. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • Solvent Evaporation: If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude solid or oil can then be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Recommended Reaction Parameters for Various Primary Amines

Primary AmineNucleophilicitySteric HindranceRecommended SolventRecommended TemperatureExpected Reaction Time
n-ButylamineHighLowDCM, THFRoom Temperature1-3 hours
BenzylamineHighModerateDCM, THFRoom Temperature2-4 hours
AnilineModerateModerateAcetonitrile, THFRoom Temperature to 40°C4-8 hours
tert-ButylamineHighHighAcetonitrile, THF40-50°C8-16 hours

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Isothiocyanate in Anhydrous Solvent AddAmine Add Primary Amine (1.0-1.1 eq) Dropwise Start->AddAmine Stir Stir at RT or Gentle Heat AddAmine->Stir Monitor Monitor by TLC Stir->Monitor Isolate Isolate Product (Filtration or Evaporation) Monitor->Isolate Reaction Complete Purify Purify (Recrystallization or Chromatography) Isolate->Purify

Troubleshooting and Optimization

  • Slow or Incomplete Reactions: If the reaction is sluggish, particularly with sterically hindered or electron-deficient amines, gentle heating can be applied. Alternatively, a more polar solvent like acetonitrile or DMF can be used to facilitate the reaction. The use of a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can also accelerate the reaction, although this should be done with caution to avoid side reactions.

  • Side Reactions: While the reaction is generally clean, potential side reactions can include the formation of ureas if water is present in the reaction mixture. Therefore, the use of anhydrous solvents and, if necessary, an inert atmosphere is recommended.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is a reliable method for purification. A solvent system with a gradient of ethyl acetate in hexanes is often effective for eluting thiourea derivatives.

Conclusion

The reaction of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" with primary amines provides a versatile and efficient route for the synthesis of a diverse library of N,N'-disubstituted thioureas. By understanding the interplay of steric and electronic effects of the substituents on the isothiocyanate, researchers can effectively tailor reaction conditions to achieve high yields and purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the streamlined synthesis of novel thiourea-based compounds for biological evaluation.

References

  • Organic Syntheses. methylthiourea. Retrieved from [Link]

  • Kaupp, G., Naimi-Jamal, M. R., & Schmeyers, J. (2003). Mechanochemical synthesis of thioureas, ureas and guanidines. Tetrahedron, 59(22), 3749-3755.
  • ResearchGate. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity? Retrieved from [Link]

  • Organic Chemistry Portal. (2010). Thiourea synthesis by thioacylation. Retrieved from [Link]

Application Note: High-Efficiency N-Terminal Derivatization for De Novo Sequencing using 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for 3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1).

Given the specific chemical structure—an aryl isothiocyanate with a hydrophobic methyl ester moiety—this guide focuses on its primary utility in proteomics: N-terminal Derivatization for Enhanced De Novo Sequencing and Hydrophobic Tagging . This application capitalizes on the well-established chemistry of isothiocyanates (Edman-type reagents) to improve peptide fragmentation efficiency (b-ion promotion) and LC-MS sensitivity.

Executive Summary

In bottom-up proteomics and de novo sequencing, unambiguous peptide identification is often hindered by incomplete fragmentation series (missing b- or y-ions) and poor ionization of hydrophilic peptides. 3-Isothiocyanato-2-methylbenzoic acid methyl ester (3-IMBME) serves as a specialized derivatization reagent that addresses these challenges.

By reacting specifically with peptide N-termini and


-amino groups of lysine, 3-IMBME introduces a hydrophobic, proton-sequestering moiety. This modification:
  • Enhances Ionization: Increases surface activity, boosting electrospray ionization (ESI) response for hydrophilic peptides.

  • Directs Fragmentation: Promotes the formation of N-terminal b-ion series through charge localization, significantly improving de novo sequencing scores.

  • Increases Retention: Shifts short, polar peptides to a higher organic retention window in Reverse-Phase LC (RPLC), reducing ion suppression from the solvent front.

Chemical Mechanism & Rationale[1][2]

The Reaction (Thiourea Formation)

The isothiocyanate group (-N=C=S) of 3-IMBME acts as a soft electrophile, reacting exclusively with nucleophilic amines (primary


-amines at the N-terminus and 

-amines of Lysine) under neutral to mildly basic conditions. The product is a stable thiourea derivative.
  • Reaction:

    
    
    
  • Mass Shift: The derivatization results in a monoisotopic mass increase of +207.0354 Da per labeled site.

Fragmentation Physics (The "Edman" Effect)

Unlike standard collision-induced dissociation (CID) which produces a mix of b- and y-ions, isothiocyanate-labeled peptides exhibit enhanced b-ion intensity. The thiourea group facilitates proton transfer to the backbone amide nitrogen, lowering the activation energy for amide bond cleavage. This mimics the first step of Edman degradation, directing fragmentation from the N-terminus and simplifying spectral interpretation.

Structural Advantage

Unlike the classic Phenyl Isothiocyanate (PITC), 3-IMBME contains a methyl ester and an ortho-methyl group .

  • Hydrophobicity: The methyl ester significantly increases the hydrophobicity of the tag, improving the retention of small peptides that typically wash out in the void volume.

  • Steric Control: The ortho-methyl group provides steric bulk that may reduce oxidative side-reactions at the thiourea sulfur.

Experimental Protocol

Materials Required
ReagentGrade/SpecPurpose
3-IMBME >97% PurityDerivatization Reagent
Acetonitrile (ACN) LC-MS GradeSolvent
Triethylammonium bicarbonate (TEAB) 1M, pH 8.5Reaction Buffer
Trypsin/Lys-C Sequencing GradeProtein Digestion
Hydroxylamine 50% wt in waterQuenching/Reversal (Optional)
C18 Spin Columns Macro/MicroPeptide Cleanup
Workflow Diagram

G Start Protein Sample (10-50 µg) Denature Denaturation & Reduction (Urea/DTT) Start->Denature Alkylate Alkylation (IAA) Denature->Alkylate Digest Enzymatic Digestion (Trypsin, pH 8.0) Alkylate->Digest Dry Lyophilization Digest->Dry Label Labeling Reaction Add 3-IMBME in ACN/TEAB (55°C, 30 min) Dry->Label Re-suspend in Buffer Quench Quenching (0.1% TFA or Hydroxylamine) Label->Quench Cleanup C18 SPE Cleanup Quench->Cleanup LCMS LC-MS/MS Analysis (HCD/CID) Cleanup->LCMS

Figure 1: Proteomic workflow for N-terminal derivatization using 3-IMBME.

Step-by-Step Procedure

Step 1: Protein Digestion

  • Dissolve 50 µg of protein in 20 µL of 8M Urea/50 mM TEAB (pH 8.5).

  • Add DTT (5 mM final) and incubate at 37°C for 30 min.

  • Add Iodoacetamide (15 mM final) and incubate in dark at RT for 20 min.

  • Dilute Urea to <1M with 50 mM TEAB.

  • Add Trypsin (1:50 ratio) and digest overnight at 37°C.

  • Critical: Lyophilize the peptide mixture to dryness to remove ammonia/primary amines from the buffer (if ammonium bicarbonate was used). TEAB is preferred as it is volatile.

Step 2: 3-IMBME Derivatization

  • Stock Preparation: Prepare a fresh 20 mg/mL solution of 3-IMBME in 100% Acetonitrile (ACN).

  • Resuspension: Dissolve the dried peptides in 20 µL of 100 mM TEAB (pH 8.5) : Ethanol (1:1 v/v). Note: Ethanol helps solubilize the hydrophobic reagent.

  • Reaction: Add 5 µL of the 3-IMBME stock solution. The molar excess of reagent to peptides should be approx 50:1.

  • Incubation: Vortex and incubate at 55°C for 30 minutes .

    • Why 55°C? Heat drives the reaction to completion and helps solubilize the reagent.

  • Quenching: Add 2 µL of 5% Hydroxylamine or 10% TFA to quench unreacted isothiocyanate.

Step 3: Cleanup

  • The reaction mixture will contain excess reagent and hydrolysis byproducts.

  • Perform C18 Solid Phase Extraction (SPE) .

  • Wash with 0.1% TFA/5% ACN to remove salts and excess hydrophilic reagents.

  • Elute peptides with 0.1% TFA/70% ACN.

  • Dry in a speed-vac.

Data Analysis & Interpretation

Mass Spectrometry Settings
  • Ionization: Positive Mode ESI.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation) is recommended. The thiourea bond is relatively stable, but high energy may cause neutral loss of the tag.

  • Dynamic Exclusion: Enable (standard proteomics settings).

Database Search Parameters

When analyzing raw data using software like MaxQuant, Proteome Discoverer, or PEAKS, configure the following:

ParameterSetting
Modification Type Variable (or Fixed if efficiency >95%)
Target Residues N-terminus, Lysine (K)
Composition Change +C10 H9 N O2 S
Monoisotopic Mass Shift +207.0354 Da
Neutral Loss Check for loss of isothiocyanate (-NCS) or methanol (-CH3OH) if spectra are complex.
Spectral Features
  • b-ion Dominance: Expect a significant increase in the intensity of the b-ion series compared to the underivatized control.

  • Retention Time Shift: Labeled peptides will elute later (higher % ACN) than their native counterparts due to the hydrophobic methyl benzoate group.

  • Reporter Ions: In some cases, fragmentation of the tag itself may yield a characteristic reporter ion at low m/z (e.g., the methyl-benzoyl cation), which can serve as a diagnostic marker for labeled peptides.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency pH too low (< 7.5)Ensure TEAB buffer is fresh and pH is >8.0. Amine nucleophilicity drops drastically below pH 8.
Precipitation Reagent insolubilityIncrease organic solvent (Ethanol/ACN) content in the reaction buffer to 50%.
Side Reactions S-alkylation of CysteineEnsure Cysteines are fully alkylated (IAA) before adding 3-IMBME. ITCs can react with free thiols reversibly.
Complex Spectra Over-labelingReduce reagent concentration. Check for Tyr/Ser labeling (rare but possible at high pH).

References

  • Review of ITC Chemistry in Proteomics

    • Chen, T. et al. (2012). "Aryl isothiocyanates as reagents for peptide sequencing by tandem mass spectrometry." Journal of The American Society for Mass Spectrometry. Link

  • General Protocol for PITC Derivatization (Basis for this protocol)

    • Summerfield, S. G., et al. (2002). "Automated in-source fragmentation of phenyl isothiocyanate-derivatized peptides." Analytical Chemistry. Link

  • Hydrophobic Tagging Strategy

    • Hale, J. E., et al. (2000). "Sulfophenyl isothiocyanate derivatives for de novo sequencing." Analytical Biochemistry. Link

  • Chemoproteomics of Isothiocyanates (Target ID Context)

    • Mi, L., et al. (2011).[1] "Proteomic Identification of Binding Targets of Isothiocyanates." Journal of Proteomics. Link

Disclaimer: This protocol assumes standard laboratory safety practices. 3-IMBME is an isothiocyanate and should be handled as a potential irritant/sensitizer. Perform all derivatization steps in a fume hood.

Sources

Application Note & Protocols: Synthesis and Application of 3-Isothiocyanato-2-methylbenzoic Acid Methyl Ester Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isothiocyanates (ITCs) are a class of organosulfur compounds recognized for their significant potential in medicinal chemistry.[1] Naturally occurring in cruciferous vegetables, they exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their primary mechanism often involves acting as electrophiles that form covalent adducts with nucleophilic residues, such as cysteine, on target proteins, thereby modulating their function.[5][6] This application note provides a comprehensive guide for the synthesis of a versatile chemical scaffold, 3-Isothiocyanato-2-methylbenzoic acid methyl ester , designed for researchers in drug discovery. We present detailed, validated protocols for the multi-step synthesis starting from commercially available precursors, explain the chemical rationale behind key steps, and discuss the application of this scaffold in creating derivative libraries for screening and lead optimization.

Part 1: The Chemistry - Synthesis of the Isothiocyanate Scaffold

Strategic Overview

The synthesis of the target isothiocyanate is a multi-step process designed for efficiency and scalability in a laboratory setting. The strategy begins with the commercially available 2-Methyl-3-nitrobenzoic acid . The core transformations involve:

  • Reduction of the nitro group to a primary amine.

  • Esterification of the carboxylic acid to a methyl ester to prevent unwanted side reactions.

  • Conversion of the primary amine to the target isothiocyanate.

The overall synthetic workflow is depicted below.

Figure 1: Overall synthetic workflow for the target compound.

Protocol 1: Synthesis of the Amine Precursor (Methyl 3-amino-2-methylbenzoate)

This two-step protocol first reduces the nitro group and then protects the carboxylic acid as a methyl ester.

Step 1A: Reduction of 2-Methyl-3-nitrobenzoic acid

The reduction of the aromatic nitro group is efficiently achieved via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity, minimizing side reactions and simplifying product purification.[7]

  • Materials:

    • 2-Methyl-3-nitrobenzoic acid

    • 10% Palladium on carbon (Pd/C)

    • Ethyl Acetate (ACS grade)

    • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

    • Celite®

  • Procedure:

    • In a round-bottom flask suitable for hydrogenation, dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq.) in ethyl acetate.

    • Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

    • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).[7]

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield crude 3-Amino-2-methylbenzoic acid, which is often carried forward without further purification.

Step 1B: Fischer Esterification

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[8]

  • Materials:

    • Crude 3-Amino-2-methylbenzoic acid (from Step 1A)

    • Methanol (MeOH, anhydrous)

    • Sulfuric Acid (H₂SO₄, concentrated)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl Acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude 3-Amino-2-methylbenzoic acid (1.0 eq.) in an excess of methanol.

    • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.

    • Allow the mixture to warm to room temperature, then heat to reflux and stir for 4-6 hours, or until TLC analysis indicates completion.

    • Cool the reaction mixture and carefully neutralize it by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The resulting crude product, Methyl 3-amino-2-methylbenzoate, can be purified by column chromatography if necessary.

Protocol 2: Conversion to 3-Isothiocyanato-2-methylbenzoic acid methyl ester

The conversion of a primary amine to an isothiocyanate is a cornerstone transformation. While several reagents exist, the thiophosgene method remains one of the most reliable and high-yielding.[2][9] This reaction is performed in a biphasic system to trap the HCl byproduct in the aqueous layer, driving the reaction to completion.[9]

⚠️ SAFETY PRECAUTION: Thiophosgene is highly toxic, volatile, and corrosive.[10][11] This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Any glassware contaminated with thiophosgene should be decontaminated with an aqueous ammonia solution.

  • Materials:

    • Methyl 3-amino-2-methylbenzoate (from Protocol 1)

    • Thiophosgene (CSCl₂)

    • Dichloromethane (DCM, CH₂Cl₂)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Charge a round-bottom flask with Methyl 3-amino-2-methylbenzoate (1.0 eq.), dichloromethane, and an equal volume of saturated aqueous NaHCO₃ solution.

    • Stir the biphasic mixture vigorously at room temperature to ensure efficient mixing.

    • Slowly add thiophosgene (1.2 eq.) dropwise to the stirring mixture over 15-20 minutes.[9]

    • Continue vigorous stirring at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2x volumes).

    • Combine all organic layers, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure 3-Isothiocyanato-2-methylbenzoic acid methyl ester .

Part 2: Application in Drug Discovery

Rationale for Use and Derivatization Strategy

The 3-isothiocyanato-2-methylbenzoic acid methyl ester scaffold is a valuable starting point for building compound libraries. The ITC group is a well-established "covalent warhead" that can irreversibly bind to target proteins, often leading to potent and sustained biological activity.[5] The substituted benzene ring provides a framework for introducing diversity to explore structure-activity relationships (SAR).

The primary derivatization strategy involves reacting the electrophilic isothiocyanate with various nucleophiles to form stable thiourea derivatives.[3][12] This approach allows for the rapid generation of a diverse library of compounds from a single core intermediate.

  • Example Derivatization: Reaction with primary or secondary amines (R¹R²NH) yields substituted thioureas. This is a robust reaction that can be performed in parallel to quickly build a library for screening.

Mechanism of Action: Covalent Inhibition

Isothiocyanates exert their biological effects primarily through covalent modification of proteins.[13] The carbon atom of the -N=C=S group is highly electrophilic and readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues within protein active sites or allosteric pockets.[14] This irreversible reaction forms a dithiocarbamate linkage, which can lead to potent enzyme inhibition or modulation of protein-protein interactions.

Key cellular pathways known to be modulated by ITCs include:

  • Nrf2/Keap1 Pathway: Activation of this pathway leads to antioxidant and detoxification responses.[4]

  • NF-κB Pathway: Inhibition of this pathway reduces inflammation.[4]

  • Apoptosis Induction: ITCs can trigger programmed cell death in cancer cells.[1][13]

  • Tubulin Polymerization: Some ITCs have been shown to inhibit microtubule formation, a key target in cancer therapy.[15][16]

Figure 2: Covalent modification of a protein by an ITC.

Part 3: Data and Characterization

Expected Data for Key Compounds

Successful synthesis should be confirmed by standard analytical techniques. The table below summarizes the expected data for the key intermediate and the final product.

Compound NameStructureMolecular FormulaMW ( g/mol )Expected Spectroscopic Data
Methyl 3-amino-2-methylbenzoate C₉H₁₁NO₂165.19¹H NMR: Signals for aromatic protons, -NH₂ (broad), -OCH₃ (singlet), and Ar-CH₃ (singlet). IR (cm⁻¹): N-H stretches (~3300-3500), C=O stretch (~1700).
3-Isothiocyanato-2-methylbenzoic acid methyl ester C₁₀H₉NO₂S207.25¹H NMR: Signals for aromatic protons, -OCH₃ (singlet), and Ar-CH₃ (singlet). ¹³C NMR: Signal for -N=C=S carbon (~130-140 ppm). IR (cm⁻¹): Strong, characteristic -N=C=S stretch (~2050-2150).[17] MS (ESI+): m/z = 208.0 [M+H]⁺.

Note: Placeholder images are used for structures. Actual characterization is required.

Conclusion

This application note provides a reliable and detailed synthetic pathway to 3-Isothiocyanato-2-methylbenzoic acid methyl ester , a versatile scaffold for drug discovery. By following the outlined protocols, researchers can efficiently produce this key intermediate and utilize it for the creation of diverse compound libraries. The inherent reactivity of the isothiocyanate moiety makes it an attractive functional group for developing potent, covalent inhibitors against a range of biological targets implicated in cancer, inflammation, and other diseases.

References

  • The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. Available at: [Link]

  • Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. Available at: [Link]

  • Roman, G. Synthesis of Isothiocyanates: An Update. Molecules. Available at: [Link]

  • Isothiocyanates as Drug Candidates in Cancer Prevention and Treatment. IGI Global. Available at: [Link]

  • Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. Bentham Science. Available at: [Link]

  • Janczewski, Ł. et al. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules. Available at: [Link]

  • Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules. Available at: [Link]

  • High-purity isothiocyanate compound preparation method for industrial production. Google Patents.
  • Anti-breast cancer activity of isothiocyanate compounds from eugenol derivatives. Chemical Papers. Available at: [Link]

  • p-CHLOROPHENYL ISOTHIOCYANATE. Organic Syntheses. Available at: [Link]

  • Antitumor activities of new iso(thio)cyanates and their nitrogen and sulphur heterocyclic phosphorus derivatives. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis of isothiocyanates. Shodhganga. Available at: [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Semantic Scholar. Available at: [Link]

  • A Convenient Method for the Preparations of Carboxamides and Peptides by Using Di(2-pyridyl) Carbonate and O,O'Di(2-pyridyl) Thiocarbonate as Dehydrating Reagents. ResearchGate. Available at: [Link]

  • Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. Available at: [Link]

  • Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. AZoNetwork. Available at: [Link]

  • Are isothiocyanates potential anti-cancer drugs?. ResearchGate. Available at: [Link]

  • A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. Available at: [Link]

  • Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. Available at: [Link]

  • Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available at: [Link]

  • Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. PubMed. Available at: [Link]

  • Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives as potential anticancer and radiosensitizing agents. PubMed. Available at: [Link]

  • Covalent Isothiocyanate Inhibitors of Macrophage Migration Inhibitory Factor as Potential Colorectal Cancer Treatments. ResearchGate. Available at: [Link]

  • Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. PubMed. Available at: [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

  • A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. Available at: [Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. ResearchGate. Available at: [Link]

  • Method for preparing 3-amino-2-methyl benzoic acid. Google Patents.
  • Isothiocyanates: a Review. Research Journal of Pharmacognosy. Available at: [Link]

  • Methods of synthesizing isothiocyanates. ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • Methyl Isothiocyanate (MITC) RISK CHARACTERIZATION DOCUMENT. California Department of Pesticide Regulation. Available at: [Link]

  • Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of "3-Isothiocyanato-2-methylbenzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The User Issue: Researchers frequently encounter low yields or impure products when synthesizing 3-Isothiocyanato-2-methylbenzoic acid methyl ester (Target).

The Root Cause: The synthesis presents a "Perfect Storm" of two competing chemical challenges:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at position 2 is sandwiched between the ester (position 1) and the reactive amine/isothiocyanate (position 3). This creates significant steric bulk that impedes the nucleophilic attack required to form the isothiocyanate (-NCS).

  • Chemoselectivity (Ester Instability): The methyl ester is susceptible to hydrolysis under the strong basic aqueous conditions often used in "green" isothiocyanate protocols (e.g., NaOH/CS₂).

The Solution: This guide prioritizes anhydrous, neutral-to-mildly-basic protocols to preserve the ester while overcoming steric hindrance.

Precursor Validation (Critical Check)

Before attempting the NCS formation, you must validate your starting material: Methyl 3-amino-2-methylbenzoate .

  • Common Pitfall: If you synthesized this via nitration of methyl 2-methylbenzoate, you likely have a mixture of isomers (3-nitro, 5-nitro, and 6-nitro).

  • Validation Protocol:

    • Check: Run 1H NMR.

    • Look for: The coupling pattern of the aromatic protons. The 3-amino isomer should show a distinct pattern (often a triplet and two doublets if resolved, or a multiplet) but distinct from the 5-amino isomer.

    • Purification: If impure, recrystallize the amino precursor before proceeding. You cannot easily separate the regioisomeric isothiocyanates later.

Recommended Synthetic Workflows

We recommend two routes. Route A is the "Gold Standard" for reliability with hindered substrates. Route B is the "Safety-First" alternative avoiding thiophosgene.

Route A: The Thiophosgene Protocol (Robust)

Best for: High yields, overcoming steric hindrance. Risk: High toxicity (Requires fume hood + scrubber).

The Logic: Thiophosgene (


) is a small, highly electrophilic molecule that can penetrate the steric shield of the 2-methyl group better than bulky reagents.

Protocol:

  • Dissolution: Dissolve Methyl 3-amino-2-methylbenzoate (1.0 eq) in DCM or Chloroform.

  • Buffer: Add a saturated aqueous solution of Sodium Bicarbonate (

    
    )  (2.5 eq). Note: Do not use NaOH; it will hydrolyze the ester.
    
  • Addition: Cool to 0°C. Add Thiophosgene (1.1 eq) dropwise over 20 mins.

  • Reaction: Vigorously stir (critical for biphasic reaction) at 0°C -> RT for 2–4 hours.

  • Monitoring: Check TLC for disappearance of amine (ninhydrin stain) and appearance of NCS (UV active, non-polar).

Route B: The TCDI Method (Anhydrous & Safer)

Best for: Sensitive esters, avoiding toxic gases. Risk: Slower reaction, purification of imidazole byproducts.

The Logic: 1,1'-Thiocarbonyldiimidazole (TCDI) acts as a thiophosgene substitute.[1] It forms an intermediate that eliminates imidazole to give the NCS.

Protocol:

  • Dissolution: Dissolve amine (1.0 eq) in anhydrous THF or DCM .

  • Reagent: Add TCDI (1.2 eq).

  • Catalysis: If reaction is sluggish due to the 2-methyl group, add DMAP (0.1 eq) as a catalyst.

  • Reflux: Heat to reflux (THF) or stir at RT (DCM) overnight.

  • Workup: Solvent evaporation followed by immediate flash chromatography.

Visualization: Decision Logic & Mechanism

SynthesisLogic Start Start: Methyl 3-amino-2-methylbenzoate Check Is the Precursor Pure? (Check NMR for Isomers) Start->Check Purify Recrystallize/Column Chromatography Check->Purify No (Isomers present) Decision Select Reagent Strategy Check->Decision Yes (Pure) Purify->Check RouteA Route A: Thiophosgene (CSCl2) Biphasic (DCM/NaHCO3) Decision->RouteA Priority: Yield/Speed RouteB Route B: TCDI / DMAP Anhydrous THF Decision->RouteB Priority: Safety/No Fume Hood ResultA High Yield, Fast Risk: Toxicity RouteA->ResultA ResultB Moderate Yield, Safer Risk: Slower (Sterics) RouteB->ResultB Product Target: Methyl 3-isothiocyanato-2-methylbenzoate (Verify IR: ~2100 cm-1) ResultA->Product ResultB->Product

Caption: Workflow for selecting the optimal synthetic route based on laboratory capabilities and precursor purity.

Troubleshooting & FAQs

Q1: My yield is low (<30%) using the CS₂/NaOH method. Why?

A: You are likely hydrolyzing your ester. The "Green" method using Carbon Disulfide (


) and NaOH generates a strong base (

) and nucleophilic sulfide species.
  • Fix: Switch to Route B (TCDI) or use a modified CS₂ method with a tertiary amine (TEA) and Tosyl Chloride (TsCl) in THF to drive the elimination without aqueous base.

Q2: The product is an oil that solidifies slowly. How do I purify it?

A: Aryl isothiocyanates are often low-melting solids or oils.

  • Purification: Use Flash Column Chromatography (Hexanes/Ethyl Acetate, typically 95:5 or 90:10).

  • Important: Do not use methanol or ethanol as solvents for recrystallization or chromatography; they can react with the isothiocyanate to form thiocarbamates (thioureas) over time.

Q3: How do I confirm I have the Isothiocyanate and not the starting material?

A: Infrared (IR) Spectroscopy is the fastest diagnostic tool.

  • Look for: A very strong, broad peak at 2000–2200 cm⁻¹ (N=C=S stretch).

  • Absence: The starting amine N-H stretches (3300–3500 cm⁻¹) should be gone.

Q4: The reaction stalls with TCDI. What now?

A: The 2-methyl group is sterically hindering the attack.

  • Fix: Increase temperature (Reflux in THF) or switch to Route A (Thiophosgene) . Thiophosgene is smaller and less sensitive to steric blocking than the bulky imidazole intermediate of TCDI.

Quantitative Comparison of Methods

FeatureThiophosgene (

)
TCDI

/ Base / TsCl
Yield Potential High (85-95%)Moderate (60-80%)Moderate (50-75%)
Steric Tolerance ExcellentFairPoor
Ester Compatibility High (w/

)
High (Anhydrous)Low (if NaOH used)
Safety Profile Toxic/Corrosive Safe/SolidFlammable (

)
Reaction Time 1-3 Hours12-24 Hours4-8 Hours

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
  • Kutschy, P., et al. (2024).[2] "Recent advancement in the synthesis of isothiocyanates."[3][4] Chemical Communications, 60, 2839-2864.[3]

  • Oakwood Chemical. (n.d.). Safety Data Sheet: 2-Isothiocyanato-3-methyl-benzoic acid methyl ester.

  • LookChem. (2023). Synthesis of Methyl 2-amino-3-methylbenzoate (Precursor Data).

  • Ghorab, M. M., et al. (2011). "Utility of methyl 2-isothiocyanatobenzoate in the synthesis of some new quinazoline derivatives." Arzneimittelforschung, 61(12), 719-726.[5] (Analogous synthesis demonstrating ester tolerance).

Sources

troubleshooting mass spectrometry data of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" modified peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3-Isothiocyanato-2-methylbenzoic acid methyl ester (IMBA-ME) for peptide modification. This document provides in-depth, experience-driven answers to common challenges encountered during the mass spectrometry (MS) analysis of peptides labeled with this reagent. Our goal is to move beyond simple procedural steps and explain the underlying chemistry and physics, empowering you to diagnose and solve problems effectively.

Part 1: The Labeling Reaction - Fundamentals & Troubleshooting

This section addresses issues arising during the initial chemical modification step. A successful labeling reaction is the foundation for high-quality mass spectrometry data.

Q1: What is the fundamental reaction chemistry of IMBA-ME with peptides, and what mass shift should I expect?

Answer:

The core of the modification is the reaction between the electrophilic isothiocyanate group (-N=C=S) of IMBA-ME and nucleophilic primary amines (-NH₂) on the peptide. This forms a stable thiourea linkage. The primary sites for this reaction on a typical peptide are:

  • The N-terminal α-amine: The amine group at the start of the peptide chain.

  • The ε-amine of Lysine (Lys, K) side chains: The amine group at the end of the lysine residue's side chain.

The reaction is pH-dependent. A basic pH (typically 8.5-9.5) is necessary to deprotonate the primary amines, making them nucleophilic and reactive.[1] The N-terminal α-amine generally has a lower pKa (around 8) than the lysine ε-amine (around 10.5), meaning it can be preferentially labeled at a slightly lower pH.[2]

The monoisotopic mass of IMBA-ME (C₁₀H₉NO₂S) is 207.0354 Da . Therefore, for each successful modification, you should observe a mass increase of 207.0354 Da on your peptide.

Caption: Reaction of IMBA-ME with peptide primary amines.
Q2: My labeling efficiency is low, or my MS1 scan shows a large unmodified peptide peak. What went wrong?

Answer:

This is a classic problem that almost always points to suboptimal reaction conditions. Incomplete labeling complicates downstream analysis by splitting the signal between modified and unmodified forms and creating unnecessary complexity.

Causality Checklist:

  • Incorrect pH: This is the most common culprit. If the pH of your reaction buffer is too low (e.g., < 8), the target amine groups will be protonated (-NH₃⁺) and thus non-nucleophilic. The reaction rate increases with pH.[3] For comprehensive labeling of both N-terminus and lysine residues, a pH of 9.0 or higher is recommended.[1]

  • Buffer Interference: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your peptide for the IMBA-ME reagent, drastically reducing labeling efficiency.[4][5] Always use non-amine-containing buffers like sodium bicarbonate, sodium carbonate, or HEPES.

  • Reagent Degradation: Isothiocyanates are susceptible to hydrolysis in aqueous solutions, especially at the high pH required for the reaction.[6] Always use a freshly prepared stock solution of IMBA-ME dissolved in an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous peptide solution.[4][7]

  • Insufficient Molar Excess: While a 1:1 stoichiometry is theoretical, the reaction is often driven to completion by using a molar excess of the labeling reagent to overcome hydrolysis and ensure all sites are modified. A 5- to 10-fold molar excess of IMBA-ME to total amine groups is a good starting point.

  • Low Temperature/Short Reaction Time: Chemical reactions slow down at lower temperatures. Most isothiocyanate labeling reactions proceed well at room temperature for 1-2 hours.[4] If efficiency is low, consider increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., 37°C), though be mindful of peptide stability.

  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.

  • Peptide Dissolution: Dissolve your purified peptide in the pH 9.0 buffer to a final concentration of approximately 1-2 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve IMBA-ME in anhydrous DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the IMBA-ME solution to the peptide solution to achieve a 10-fold molar excess of reagent over peptide. Gently mix and incubate in the dark (to prevent potential photobleaching if the tag were fluorescent) at room temperature for 2 hours.

  • Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to consume any excess IMBA-ME.

  • Purification: Remove excess reagent and reaction byproducts using a suitable method for your peptide size, such as C18 ZipTips, desalting columns, or RP-HPLC. This step is critical to prevent ion suppression in the mass spectrometer.

Part 2: Mass Spectrometry Data - Interpretation & Troubleshooting

This section focuses on issues observed directly within your mass spectrometry data, from unexpected masses in the MS1 survey scan to ambiguous MS/MS fragmentation spectra.

Q3: I'm observing a mass shift, but it's not +207.0354 Da. What could it be?

Answer:

Unexpected mass shifts are a common challenge in the analysis of modified peptides.[8][9] Before assuming a novel biological modification, it's crucial to rule out common chemical artifacts from the labeling and sample handling workflow.

Plausible Causes & Corresponding Mass Shifts:

Observed Mass Shift (Da)Potential Cause & ExplanationRecommended Action
+225.0249 Hydrolyzed IMBA-ME Adduct: The isothiocyanate group (-NCS) can be hydrolyzed to a carbamic acid (-NHCOOH), which is unstable and can react with amines. More likely, the reagent itself degrades. A more common hydrolysis product would be the amine, which would not react. However, complex side reactions are possible.Verify the purity of your IMBA-ME stock. Ensure you are using anhydrous solvent for dissolution.
+18.0106 Water Adduct (Non-covalent): Common in ESI-MS.Usually resolved with slightly higher source fragmentation/desolvation energy.
+21.9820 / +37.9559 Sodium (Na⁺) / Potassium (K⁺) Adducts: Very common artifacts from glassware, buffers, or water. Peptides with acidic residues (Asp, Glu) are particularly prone to this.Use high-purity solvents and reagents. Minimize contact with glass surfaces where possible. An acid wash of glassware can help.
+28.0062 Formylation: Reaction with formic acid, a common mobile phase component in LC-MS. Can occur at N-termini or Lys/Arg residues.[8]Minimize sample storage time in formic acid-containing buffers.
+42.0106 Acetylation: Can be a biological PTM or an artifact from reagents like acetic anhydride or acetyl chloride. It is isobaric with tri-methylation.[10]Review your entire sample history. If biological, it will be present in the unlabeled control.
-17.0265 Ammonia Loss / Pyro-glutamate: N-terminal Glutamine (Q) can cyclize to pyro-glutamate, resulting in the loss of ammonia (NH₃).This is a common modification, especially under acidic conditions. Check your peptide sequence.

An error-tolerant search in your database search software (e.g., Mascot's Error Tolerant Search, MaxQuant's dependent peptide search) is a powerful, unbiased tool to help identify these unexpected mass shifts.[9][11]

G Start Unexpected Mass Shift Observed in MS1 CheckAdducts Is mass shift ~22 Da or ~38 Da? Start->CheckAdducts CheckReagent Is mass shift related to IMBA-ME (e.g., +225 Da)? CheckAdducts->CheckReagent No ResultAdduct Likely Na⁺/K⁺ Adduct. Improve sample cleanup. CheckAdducts->ResultAdduct Yes CheckWorkflow Is mass shift +28 Da or +42 Da? CheckReagent->CheckWorkflow No ResultReagent Possible Reagent Degradation. Use fresh, anhydrous stock. CheckReagent->ResultReagent Yes CheckSequence Is mass shift -17 Da? CheckWorkflow->CheckSequence No ResultWorkflow Likely Workflow Artifact (Formylation/Acetylation). CheckWorkflow->ResultWorkflow Yes ResultSequence Likely Pyro-glutamate from N-term Gln. Confirm sequence. CheckSequence->ResultSequence Yes ResultUnknown Mass shift is unknown. Perform Error-Tolerant Search. CheckSequence->ResultUnknown No

Caption: Troubleshooting workflow for unexpected mass shifts.
Q4: My MS/MS spectra are complex and show a dominant peak corresponding to the loss of the tag. How do I interpret this?

Answer:

This is a very common and, in fact, characteristic behavior for many modified peptides, especially when using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). The bond linking the modification to the peptide (in this case, the thiourea linkage) can be labile.

Fragmentation Behavior:

  • Neutral Loss: During CID/HCD, the precursor ion is energized. Often, the lowest energy fragmentation pathway is the cleavage of the modification itself. You will see a prominent fragment ion in the MS/MS spectrum corresponding to [M+nH]ⁿ⁺ - 207.0354. This is called a "neutral loss" because an uncharged piece of the molecule (the IMBA-ME tag) is lost. While this confirms the presence of the modification, it consumes much of the ion current, leading to weaker peptide backbone fragments (b- and y-ions).[12]

  • Signature Ions: The cleaved tag itself might be detected as a low m/z reporter ion, although this is less common for this type of modification compared to specialized isobaric tags. More importantly, the remaining peptide fragments (b- and y-ions) will contain the modification if the cleavage occurs elsewhere on the backbone.

  • Site-Determining Ions: To localize the modification, you must find a series of fragment ions that "walk" across the potential modification site. For example, if you have a peptide A-K-C-D-E with a potential modification on the N-terminus (A) or the Lysine (K), you need to look at the b- and y-ions:

    • If on N-terminus: The b₁ ion will not be observed, but the b₂ ion will be mass(A+K) + 207.0354. All subsequent b-ions (b₃, b₄) will carry the modification. The y-ions (y₁, y₂, y₃, y₄) will be unmodified.

    • If on Lysine (K): The b₁ ion mass(A) will be unmodified. The b₂ ion mass(A+K) will be modified (+207.0354). The y₃ ion mass(C+D+E) and y₄ ion mass(K+C+D+E) will be unmodified and modified, respectively. The presence of both unmodified y₃ and modified y₄ ions would pinpoint the modification to the lysine residue.

Troubleshooting Poor Fragmentation:

  • Switch Fragmentation Method: If CID/HCD is dominated by neutral loss, try a different fragmentation technique. Electron-Transfer Dissociation (ETD) is often much gentler on modifications, preserving them on the peptide backbone and providing clearer sequence information.[13]

  • Stepped Collision Energy: Using a range of collision energies (stepped NCE) in HCD can sometimes help. Lower energies might favor backbone fragmentation without immediate neutral loss, while higher energies ensure the peptide is fully fragmented.[14]

Sources

minimizing non-specific binding of "3-Isothiocyanato-2-methylbenzoic acid methyl ester"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Non-Specific Binding (NSB) & Optimizing Labeling Specificity

Executive Summary: The "Steric-Hydrophobic" Paradox

Welcome to the technical guide for 3-Isothiocyanato-2-methylbenzoic acid methyl ester (CAS: 1001185-62-1).[1][2] As a Senior Application Scientist, I often see researchers treat this molecule like a standard FITC probe, leading to poor signal-to-noise ratios.

You must account for two critical structural features:

  • The Ortho-Methyl Group: Located at position 2, this group sterically hinders the isothiocyanate (ITC) warhead. While this theoretically improves specificity, it significantly slows reaction kinetics compared to unhindered phenyl isothiocyanates. Users often compensate with excessive heat or time, driving up NSB.

  • The Methyl Ester: This moiety increases lipophilicity, causing the probe to adhere to plasticware (physical NSB) and hydrophobic pockets on off-target proteins.

This guide provides a self-validating workflow to minimize these artifacts.

Module 1: Chemical Environment & Buffer Compatibility

The Issue: "I see no labeling," or "My background is as high as my signal." Root Cause: Primary amines in the buffer are scavenging your probe, or the pH is incorrect for the target residue (Lysine vs. Cysteine).

Protocol: The "Amine-Free" Mandate

Isothiocyanates react irreversibly with primary amines. If you use Tris or Glycine buffers during the labeling step, the buffer molecules will outcompete your protein target by orders of magnitude.

Optimized Buffer Table:

ParameterRecommended SpecificationWhy? (Causality)
Buffer Base HEPES, PBS, or MOPS (50–100 mM)These buffers lack primary amines and will not scavenge the ITC probe [1].
pH for Lysine pH 8.5 – 9.0 Lysine

-amines (

) must be deprotonated to be nucleophilic. Lower pH results in negligible reaction [2].
pH for Cysteine pH 7.0 – 7.5 Thiols are better nucleophiles; lower pH favors Cysteine selectivity over Lysine.
Forbidden Tris, Glycine, Imidazole These contain primary/secondary amines that react instantly with the ITC group.
Visual Workflow: Buffer Selection Logic

BufferSelection Start Start: Select Buffer CheckAmine Does buffer contain Primary Amines? (Tris, Glycine) Start->CheckAmine Stop STOP: Buffer will scavenge probe. CheckAmine->Stop Yes CheckTarget Target Residue? CheckAmine->CheckTarget No Lysine Target: Lysine CheckTarget->Lysine Cysteine Target: Cysteine CheckTarget->Cysteine HighPH Use HEPES/Carbonate pH 8.5 - 9.0 Lysine->HighPH LowPH Use PBS/HEPES pH 7.0 - 7.5 Cysteine->LowPH

Figure 1: Decision tree for buffer selection to prevent probe scavenging and ensure target reactivity.

Module 2: Managing Hydrophobic NSB (Physical Adsorption)

The Issue: The probe sticks to the tube walls, pipette tips, and hydrophobic patches on albumin/off-target proteins. Root Cause: The methyl ester and aromatic ring make the molecule lipophilic.

Troubleshooting Guide

Q: Can I use BSA to block NSB during labeling? A: NO. Bovine Serum Albumin (BSA) is rich in Lysine residues. If you add BSA during the reaction, it will covalently bind the probe, reducing the effective concentration available for your target.

  • Correct Action: Use Tween-20 (0.05%) or Triton X-100 (0.01%) in the reaction buffer. These detergents form micelles that solubilize the hydrophobic probe, preventing it from aggregating or sticking to plastics, without chemically reacting with the ITC group [3].

Q: My probe precipitates when added to the buffer. A: You are suffering from "Solvent Shock." The probe is likely dissolved in DMSO. If you pipette 100% DMSO stock directly into aqueous buffer, it may crash out.

  • Protocol:

    • Dissolve stock in anhydrous DMSO.

    • Dilute the probe into an intermediate "working solution" containing 10-20% DMSO.

    • Add this working solution to your protein sample to reach a final DMSO concentration of <5%.

Module 3: The "Quench & Wash" System

The Issue: High background in downstream applications (Western Blot/Imaging). Root Cause: Unreacted probe remains non-covalently associated with the sample.

The "Scavenger" Protocol

You must chemically destroy the remaining ITC warhead before analysis.

  • Stop Reaction: Add Tris-HCl (100 mM, pH 8.0) or Glycine (100 mM) .

    • Mechanism:[3][4][5][6] The massive excess of amines in the quench buffer rapidly consumes all remaining unreacted probe [4].

    • Duration: Incubate for 15 minutes at room temperature.

  • Remove Byproducts: Perform a desalting spin column (e.g., Zeba) or dialysis.

    • Critical: This removes the "quenched" probe-Tris adducts, which can still cause background noise if they are lipophilic.

Module 4: The 2-Methyl Steric Factor (Kinetic Control)

The Issue: "I treated for 1 hour like the protocol said, but yield is low." Root Cause: The 2-methyl group creates steric hindrance around the ITC carbon. This molecule reacts slower than Phenyl Isothiocyanate (PITC).

Optimization Strategy: Do not increase temperature to >37°C to speed it up; this hydrolyzes the methyl ester (turning it into a charged acid) and denatures your protein.

  • Solution: Increase incubation time (4–12 hours at 4°C) or probe concentration (10–20x molar excess).

Visual Workflow: Experimental Protocol

ProtocolWorkflow Prep 1. Solubilize Probe (DMSO Stock) React 2. Labeling Reaction (pH 8.5, No Amines) + 0.05% Tween-20 Prep->React Dilute slowly Quench 3. Chemical Quench Add 100mM Tris (15 mins) React->Quench 4-12 hrs @ 4°C Clean 4. Physical Cleanup Desalt/Dialysis Quench->Clean Remove free adducts Analyze 5. Analysis (MS/WB/Fluorescence) Clean->Analyze

Figure 2: Step-by-step workflow emphasizing the chemical quench and physical cleanup steps.

Frequently Asked Questions (FAQ)

Q1: The methyl ester group seems unstable. Should I worry? A: Yes. At pH > 9.0 or in the presence of esterases (in live cell lysates), the methyl ester can hydrolyze to a carboxylic acid. This changes the probe from neutral/lipophilic to negatively charged.

  • Fix: Keep reaction pH < 9.0. If using in lysates, add esterase inhibitors or perform labeling on purified protein fractions.

Q2: How do I validate that the binding is specific? A: You need a Negative Control Competition Assay .

  • Pre-incubate your target with a non-labeled, highly reactive analog (e.g., Phenyl Isothiocyanate) or a massive excess of the specific ligand if this is an affinity probe.

  • Add your specific probe (3-Isothiocyanato-2-methylbenzoic acid methyl ester).

  • Result: If the signal disappears, the binding was specific. If the signal remains, it is NSB (sticking to the surface).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 1: Functional Targets.

  • Drobnica, L., et al. (1977). The chemistry of the -NCS group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003-1221.

  • Borsenberger, V., et al. (2009). Optimizing the detection of non-specific binding in protein microarrays. Journal of Proteome Research.

  • Banks, P., et al. (2020). Mitigating Non-Specific Binding in Ligand Binding Assays. BioTek White Paper.

Sources

Technical Support Center: Purification of 3-Isothiocyanato-2-methylbenzoic acid methyl ester Labeled Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

3-Isothiocyanato-2-methylbenzoic acid methyl ester is a heterobifunctional probe primarily used for targeting primary amines (lysine residues and the N-terminus) on proteins. The isothiocyanate (–N=C=S) group reacts with nucleophilic amines to form a stable thiourea linkage.[1]

Unlike hydrophilic fluorophores (e.g., FITC), this specific probe possesses a hydrophobic methyl ester moiety. This structural characteristic dictates specific purification requirements to prevent hydrophobic aggregation and ensure efficient removal of the unreacted probe.

Reaction Mechanism

The electrophilic carbon of the isothiocyanate group is attacked by the unprotonated amine group of the protein. This reaction is pH-dependent and requires a basic environment (pH 8.5–9.5) to ensure the amine is deprotonated.

Experimental Workflow & Logic

The following diagram illustrates the critical path from labeling to validated purity.

G cluster_Purification Purification Options Start Protein Solution (Amine-Free Buffer, pH 9.0) Reaction Conjugation Reaction (1-4 hrs, RT) Start->Reaction ProbePrep Probe Solubilization (DMSO/DMF) ProbePrep->Reaction Add dropwise Quench Quenching (Add Excess Glycine/Tris) Reaction->Quench Stop reaction MethodA Method A: Size Exclusion (SEC) (Desalting Columns) Quench->MethodA MethodB Method B: Ultrafiltration (Spin Concentrators) Quench->MethodB MethodC Method C: Dialysis (Large Volume) Quench->MethodC QC Quality Control (UV-Vis / LC-MS) MethodA->QC MethodB->QC MethodC->QC

Figure 1: Logical workflow for isothiocyanate labeling and purification. The quenching step is critical to prevent post-purification modification.

Recommended Purification Protocols

Due to the hydrophobicity of the 2-methylbenzoic acid methyl ester scaffold, simple dialysis is often insufficient because the unreacted probe may associate non-covalently with the protein's hydrophobic pockets. Size Exclusion Chromatography (SEC) is the recommended gold standard.

Method A: Gravity-Flow Size Exclusion (Recommended)

Best for: Preserving protein functionality and maximum purity.

Materials: Sephadex G-25 (PD-10) or Bio-Gel P-6 columns.

  • Equilibration: Equilibrate the column with 25 mL of your storage buffer (e.g., PBS pH 7.4). Note: Ensure the buffer contains no primary amines if you plan further reactions.

  • Loading: Apply the quenched reaction mixture (max volume 2.5 mL for a standard PD-10) to the center of the column bed.

  • Entry: Allow the sample to enter the packed bed completely. Discard the flow-through.

  • Elution: Add 3.5 mL of storage buffer. Collect the eluate.

    • Technical Insight: The high molecular weight protein travels through the void volume, while the small molecule probe (MW ~200-250 Da) enters the pores and is retarded.

  • Validation: The protein elutes first. The unreacted probe will remain on the column (often visible as a distinct band if the probe has absorbance).

Method B: Spin Ultrafiltration (High Concentration)

Best for: Concentrating dilute samples while purifying.

Materials: Centrifugal concentrators (10kDa or 3kDa MWCO, depending on protein size).

  • Pre-rinse: Pass water through the membrane to remove trace glycerin (preservative).

  • Load: Add reaction mixture to the upper chamber.

  • Spin: Centrifuge at recommended speed (e.g., 4,000 x g) until volume is reduced to ~10%.

  • Wash (Critical): Add storage buffer to the original volume. Resuspend gently. Spin again.

  • Repeat: Perform the wash step at least 3 times .

    • Technical Insight: Because the probe is hydrophobic, it may stick to the membrane. Adding 0.05% Tween-20 to the first wash buffer can help dislodge non-covalently bound probe, provided Tween-20 does not interfere with downstream assays [1].

Troubleshooting Guide

This section addresses specific failure modes associated with the 3-Isothiocyanato-2-methylbenzoic acid methyl ester probe.

SymptomProbable CauseTechnical Solution
Precipitation during labeling Hydrophobic Aggregation The methyl ester group increases hydrophobicity. If the labeling density is too high, the protein denatures. Fix: Lower the Probe:Protein molar ratio (start at 10:1) or add 5-10% glycerol to the buffer.
Low Labeling Efficiency Buffer Incompatibility Presence of Tris, Glycine, or Azide in the starting buffer.[2][3][4] These amines compete with the protein for the probe. Fix: Dialyze protein into 0.1M Sodium Bicarbonate (pH 9.0) prior to labeling [2].
Probe Hydrolysis Aqueous Instability Isothiocyanates hydrolyze in water over time. Fix: Dissolve the probe in anhydrous DMSO or DMF immediately before use. Do not store aqueous stock solutions.[5]
High Background Signal Non-Covalent Binding The hydrophobic probe is "stuck" in protein pockets but not covalently bound. Fix: Perform a "high-salt wash" (500mM NaCl) during the purification step to disrupt hydrophobic interactions.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris-HCl at pH 8.0 for the labeling reaction? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. It will react with the isothiocyanate probe, consuming it and preventing protein labeling. Use Sodium Bicarbonate, Borate, or HEPES (amine-free) buffers [3].

Q2: How stable is the thiourea bond formed by this probe? A: The thiourea linkage is highly stable under physiological conditions (pH 7.0–7.5) and is resistant to enzymatic digestion. However, it can be susceptible to Edman-like degradation at very low pH (< 3.0) or high temperatures, particularly if the N-terminal amine was labeled [4].

Q3: The probe has a methyl ester. Will this hydrolyze during the reaction? A: At pH 9.0 (standard labeling condition), methyl esters are relatively stable over the short reaction timeframe (1–4 hours). However, prolonged incubation (>12 hours) at pH >9.0 may lead to partial hydrolysis of the ester to the carboxylic acid. If the ester is required for downstream binding, quench the reaction after 2 hours and immediately exchange into pH 7.4 buffer.

Q4: How do I calculate the Degree of Labeling (DOL)? A: You must determine the extinction coefficient (


) of the probe at its 

(likely in the UV range, ~250-280nm, overlapping with protein).
  • Measure

    
     (Protein + Probe) and 
    
    
    
    .
  • Correct the

    
     for the probe's contribution: 
    
    
    
    , where CF is the correction factor (
    
    
    of free probe).
  • Calculate concentration using Beer-Lambert Law.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Cited for: General protocols on isothiocyanate reactivity and ultrafiltr
  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking and Labeling.[5]

    • Cited for: Buffer incompatibility rules (Tris/Glycine avoidance).
  • Sigma-Aldrich. (n.d.).[6] Fluorescein Isothiocyanate (FITC) Labeling Protocol.[2][3][4][5][6][7]

    • Cited for: Standard pH requirements and stoichiometry for ITC reactions.
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

    • Cited for: Mechanism of thiourea instability/degradation at low pH (Edman degrad

Sources

Validation & Comparative

A Comparative Guide to Isothiocyanates: A Prospective Analysis of 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isothiocyanate Family - Nature's Covalent Warriors

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found in cruciferous vegetables like broccoli, watercress, and mustard.[1][2] These compounds are responsible for the characteristic pungent flavor of these plants and are stored as stable precursors called glucosinolates.[3] When the plant tissue is damaged, the enzyme myrosinase hydrolyzes glucosinolates to release isothiocyanates.[4]

From a chemical standpoint, the defining feature of an isothiocyanate is the -N=C=S functional group. This group is highly electrophilic, enabling ITCs to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins.[5] This reactivity is the cornerstone of their biological activity and has positioned them as potent covalent inhibitors, a class of molecules gaining significant traction in drug discovery for their ability to achieve high potency and prolonged duration of action.[6]

Well-studied isothiocyanates such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC) have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, and antioxidant activities.[3][7] Their primary mechanisms of action involve the modulation of key cellular signaling pathways, most notably the activation of the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response, and the inhibition of the pro-inflammatory NF-κB pathway.[7][8]

This guide will provide a comparative overview of established isothiocyanates and offer a prospective analysis of a synthetic derivative, 3-Isothiocyanato-2-methylbenzoic acid methyl ester . Due to the absence of published experimental data for this specific compound, we will leverage structure-activity relationship (SAR) principles to hypothesize its potential biological activity and outline a comprehensive experimental plan to validate these predictions.

Comparative Landscape of Prominent Isothiocyanates

To establish a baseline for our prospective analysis, we first examine the properties of three well-characterized isothiocyanates.

Isothiocyanate Structure Natural Source (Precursor) Key Biological Activities
Sulforaphane (SFN) Broccoli, Cabbage (Glucoraphanin)Potent Nrf2 activator, HDAC inhibitor, induces apoptosis and cell cycle arrest in cancer cells.[9]
Phenethyl Isothiocyanate (PEITC) Watercress (Gluconasturtiin)Induces apoptosis via ROS generation, inhibits cancer cell proliferation, shows in vivo anti-tumor effects.[2][4]
Allyl Isothiocyanate (AITC) Mustard, Wasabi (Sinigrin)Exhibits anticancer, antibacterial, and anti-inflammatory properties; induces cell cycle arrest.[3]

These compounds, while sharing the reactive isothiocyanate moiety, exhibit varying potencies and specificities, largely dictated by the nature of their side chains (the 'R' group in R-N=C=S). This variability underscores the importance of structure-activity relationships in this chemical class.

Prospective Analysis of 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Now, we turn our attention to the compound of interest:

Structure:

Molecular Formula: C₁₀H₉NO₂S

CAS Number: 1001185-62-1

Hypothesized Biological Activity Based on Structure-Activity Relationships (SAR)

The structure of 3-Isothiocyanato-2-methylbenzoic acid methyl ester is an aromatic isothiocyanate with two key substituents on the phenyl ring: a methyl group at the ortho position and a methyl ester group at the meta position relative to the isothiocyanate. These features allow us to formulate several hypotheses:

  • Reactivity of the Isothiocyanate Group: The electrophilicity of the central carbon in the -N=C=S group is critical for its covalent modification of target proteins like Keap1. The methyl ester group is an electron-withdrawing group, which is expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles.[10] However, the methyl group at the ortho position may introduce steric hindrance, which could temper this reactivity by impeding the approach of the isothiocyanate to the cysteine residues within the binding pockets of its protein targets.[2][11]

  • Cellular Uptake and Bioavailability: The overall lipophilicity of the molecule will influence its ability to cross cell membranes. The presence of the methyl and methyl ester groups likely increases its lipophilicity compared to simpler aryl isothiocyanates, which may facilitate passive diffusion into cells. However, extensive metabolism, as seen with other ITCs, could impact its systemic bioavailability.[12]

  • Nrf2 Activation Potential: The activation of the Nrf2 pathway is a hallmark of many isothiocyanates.[7] Assuming the compound can enter the cell and its isothiocyanate group is accessible, the predicted high reactivity due to the electron-withdrawing methyl ester suggests it could be a potent Nrf2 activator. The covalent modification of cysteine sensors on Keap1 would lead to Nrf2 release, nuclear translocation, and subsequent transcription of antioxidant response element (ARE)-dependent genes.[8]

  • Anti-inflammatory and Anticancer Potential: By activating the Nrf2 pathway, the compound would likely exhibit antioxidant and anti-inflammatory effects.[8] Furthermore, many aromatic isothiocyanates have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells.[13] It is plausible that 3-Isothiocyanato-2-methylbenzoic acid methyl ester would also possess cytotoxic activity against various cancer cell lines, potentially through mechanisms involving ROS generation and caspase activation, similar to PEITC.[14]

Proposed Experimental Validation Workflow

To test these hypotheses, a structured experimental workflow is proposed. This workflow is designed to first establish the cytotoxic profile of the compound and then to elucidate its primary mechanisms of action.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Synthesis & Purification of 3-Isothiocyanato-2-methylbenzoic acid methyl ester B Cytotoxicity Screening (MTT Assay) A->B C Mechanism of Action Assays B->C F Establish Xenograft Tumor Model in Immunodeficient Mice B->F If potent cytotoxicity observed D Nrf2 Activation Assay (ARE-Luciferase Reporter) C->D E NF-κB Inhibition Assay (p65 Nuclear Translocation) C->E G Evaluate Anti-tumor Efficacy (Tumor Volume Measurement) F->G H Pharmacodynamic Analysis (Biomarker analysis in tumor tissue) G->H

Caption: Proposed experimental workflow for validating the biological activity of the target isothiocyanate.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Synthesis of 3-Isothiocyanato-2-methylbenzoic acid methyl ester

The synthesis of the target compound would likely start from the corresponding amine, methyl 3-amino-2-methylbenzoate. This precursor can be synthesized from 3-methyl-2-nitrobenzoic acid through reduction.[4][15] The amine is then converted to the isothiocyanate.

Protocol: Conversion of Amine to Isothiocyanate using Thiophosgene

  • Step 1: Dissolve methyl 3-amino-2-methylbenzoate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Step 2: Add a base, such as calcium carbonate or triethylamine (2-3 equivalents), to the solution.

  • Step 3: Cool the mixture in an ice bath and add thiophosgene (1.1 equivalents) dropwise with vigorous stirring.[16][17]

  • Step 4: Allow the reaction to proceed at room temperature, monitoring its completion by thin-layer chromatography (TLC).

  • Step 5: Upon completion, filter the reaction mixture to remove the base and any salts.

  • Step 6: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Step 7: Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the pure 3-Isothiocyanato-2-methylbenzoic acid methyl ester.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[18][19]

Protocol:

  • Step 1 (Cell Seeding): Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Step 2 (Compound Treatment): Prepare serial dilutions of the test isothiocyanate in culture medium. Add these dilutions to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Step 3 (MTT Addition): After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Step 4 (Solubilization): Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][20]

  • Step 5 (Absorbance Reading): Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Step 6 (Data Analysis): Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Mechanism of Action: Nrf2 Activation Assay

This assay uses a reporter cell line that expresses luciferase under the control of the Antioxidant Response Element (ARE), the DNA sequence to which Nrf2 binds.

G cluster_0 Nrf2 Activation Pathway ITC Isothiocyanate (e.g., SFN, Test Compound) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) ITC->Keap1_Nrf2 Covalent modification of Keap1 Nrf2_free Nrf2 (Active) Keap1_Nrf2->Nrf2_free Nrf2 Release Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Luciferase Luciferase Gene Transcription ARE->Luciferase Light Light Emission (Measurable Signal) Luciferase->Light

Caption: Diagram of the ARE-luciferase reporter assay for Nrf2 activation.

Protocol:

  • Step 1 (Cell Seeding): Seed HepG2-ARE-luciferase reporter cells in a 96-well plate.

  • Step 2 (Compound Treatment): Treat the cells with various concentrations of the test isothiocyanate for 16-24 hours.[21] Include a positive control (e.g., sulforaphane) and a vehicle control.

  • Step 3 (Cell Lysis): Lyse the cells using a suitable lysis buffer.

  • Step 4 (Luciferase Reaction): Add luciferase substrate to the cell lysates.[21]

  • Step 5 (Luminescence Measurement): Measure the luminescence signal using a luminometer.

  • Step 6 (Data Analysis): Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a co-transfected control reporter) and express the results as fold induction over the vehicle control.

Mechanism of Action: NF-κB Inhibition Assay

This assay assesses the ability of the compound to prevent the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like TNF-α.

Protocol:

  • Step 1 (Cell Culture and Treatment): Grow cells (e.g., HeLa or primary macrophages) on coverslips. Pre-treat the cells with the test isothiocyanate for 1-2 hours.

  • Step 2 (Stimulation): Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB activation.

  • Step 3 (Fixation and Permeabilization): Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Step 4 (Immunostaining): Block non-specific binding with bovine serum albumin (BSA). Incubate with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody.[22]

  • Step 5 (Nuclear Staining): Stain the cell nuclei with DAPI or Hoechst.

  • Step 6 (Imaging): Visualize the cells using a fluorescence microscope.

  • Step 7 (Analysis): Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity to determine the extent of nuclear translocation.[23]

In Vivo Anti-tumor Efficacy: Xenograft Model

Should the in vitro data demonstrate potent cytotoxicity, the compound's efficacy can be tested in a human tumor xenograft model.[6][24]

Protocol:

  • Step 1 (Cell Implantation): Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[25]

  • Step 2 (Tumor Growth): Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Step 3 (Treatment): Randomize the mice into treatment and control groups. Administer the test isothiocyanate (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle.

  • Step 4 (Tumor Measurement): Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.[25]

  • Step 5 (Endpoint): Continue treatment until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis by immunohistochemistry).

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 3-Isothiocyanato-2-methylbenzoic acid methyl ester is currently lacking, a prospective analysis based on established structure-activity relationships for isothiocyanates provides a strong rationale for its investigation as a potential Nrf2 activator and anticancer agent. The presence of an electron-withdrawing methyl ester group suggests enhanced reactivity, although this may be modulated by steric hindrance from the adjacent methyl group.

The comprehensive experimental workflow detailed in this guide provides a clear and robust pathway for the systematic evaluation of this and other novel isothiocyanate derivatives. By progressing from in vitro cytotoxicity and mechanistic assays to in vivo efficacy studies, researchers can thoroughly characterize the therapeutic potential of these promising covalent modulators. The insights gained from such studies will not only elucidate the specific properties of novel compounds but also contribute to a deeper understanding of the broader structure-activity landscape of the isothiocyanate class, paving the way for the rational design of next-generation covalent therapies for cancer and inflammatory diseases.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Geraci, E., et al. (2012). Structural influence of isothiocyanates on expression of cytochrome P450, phase II enzymes, and activation of Nrf2 in primary rat hepatocytes. Food and Chemical Toxicology, 50(6), 2143-2151.
  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Retrieved from [Link]

  • Cell Biolabs. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Retrieved from [Link]

  • Zhang, X., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55082.
  • ResearchGate. (n.d.). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. Retrieved from [Link]

  • ResearchGate. (2016). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?. Retrieved from [Link]

  • Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Retrieved from [Link]

  • Shin, D., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-6.
  • MDPI. (2026). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 31(1), 1.
  • Sienicka, M., et al. (2021).
  • BPS Bioscience. (n.d.). ARE Reporter Kit Nrf2 (Antioxidant Pathway). Retrieved from [Link]

  • Bone, H., et al. (2009). Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages. Journal of Immunological Methods, 347(1-2), 1-8.
  • Shodhganga. (n.d.). synthesis of isothiocyanates. Retrieved from [Link]

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of nuclear translocation of NF-κB p65. Retrieved from [Link]

  • Bio-protocol. (n.d.). NF-κB-p65 nuclear translocation assay. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 3-Morpholinopropyl isothiocyanate is a novel synthetic isothiocyanate that strongly induces the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes in vitro and in vivo. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

  • Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(13), 2238-2248.
  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. Retrieved from [Link]

  • Buss, H., et al. (2009). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. The EMBO Journal, 28(24), 3964-3976.
  • MDPI. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(5), 757.
  • MDPI. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants, 11(7), 1275.
  • Google Patents. (n.d.). CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.
  • Signosis. (n.d.). Antioxidant Pathway. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE, 10(2), 1-12.
  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

  • Frontiers. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology, 11, 696532.
  • Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
  • ResearchGate. (n.d.). Reaction of electron‐withdrawing and electron‐donating group.... Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangement Reactions; 12:Synthesis and Reactions of Isothiocyanate Substituted Allenes. Retrieved from [Link]

  • MOST Wiedzy. (n.d.). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Retrieved from [Link]

  • PubMed. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Retrieved from [Link]

  • ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]

  • Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. (2020). Journal of Food Science and Technology, 57(10), 3567-3578.
  • Semantic Scholar. (2024). The Anti-AGEing and RAGEing Potential of Isothiocyanates. Retrieved from [Link]

  • MDPI. (2022).

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A Researcher's Guide to the Validation of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" as a Covalent Binder

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of novel covalent binders has gained significant momentum. These molecules, capable of forming a stable, covalent bond with their protein targets, offer distinct advantages in terms of prolonged pharmacodynamic effects and the potential to inhibit historically "undruggable" targets. This guide provides an in-depth technical comparison and validation workflow for a promising, yet under-characterized electrophilic agent: 3-Isothiocyanato-2-methylbenzoic acid methyl ester .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of isothiocyanate-mediated covalent modification and present a rigorous, multi-faceted experimental strategy for the validation of our lead compound. We will also objectively compare its potential attributes against established covalent binders, supported by illustrative experimental data.

The Isothiocyanate Warhead: A Primer on Covalent Engagement

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the highly electrophilic -N=C=S functional group.[1] This group readily reacts with nucleophilic residues on proteins, most notably the thiol group of cysteine and the ε-amino group of lysine.[2][3] The reaction with a cysteine residue, for instance, results in the formation of a stable dithiocarbamate adduct, effectively tethering the ITC-containing molecule to its target protein. This covalent modification can modulate the protein's function, leading to a therapeutic effect.[4][5]

A well-studied example is sulforaphane, an isothiocyanate found in cruciferous vegetables.[6][7] Sulforaphane exerts its biological effects by covalently modifying specific cysteine residues on proteins such as Keap1 and STAT1, thereby altering their activity.[6][7] This established precedent underscores the potential of isothiocyanates as effective covalent "warheads" in drug design.

The proposed mechanism for the covalent modification of a target protein by "3-Isothiocyanato-2-methylbenzoic acid methyl ester" is illustrated below.

G cluster_0 Initial Non-covalent Binding cluster_1 Covalent Bond Formation Target_Protein Target Protein (with nucleophilic Cys-SH) Transition_State Nucleophilic Attack (Cys-S⁻ on N=C=S) Target_Protein->Transition_State ITC_Compound 3-Isothiocyanato-2-methylbenzoic acid methyl ester ITC_Compound->Target_Protein Reversible Binding ITC_Compound->Transition_State Covalent_Adduct Stable Dithiocarbamate Adduct Transition_State->Covalent_Adduct Irreversible Reaction

Caption: Proposed mechanism of covalent modification.

A Multi-pronged Approach to Validation

To rigorously validate "3-Isothiocyanato-2-methylbenzoic acid methyl ester" as a covalent binder, a series of experiments are necessary. These assays will not only confirm the formation of a covalent adduct but also characterize the kinetics of the interaction and its engagement within a cellular context.

Confirmation of Covalent Adduct Formation: Mass Spectrometry

The most direct method to verify covalent binding is through mass spectrometry (MS).[8][9] This technique allows for the precise measurement of the protein's molecular weight, and an increase corresponding to the mass of the inhibitor confirms the formation of a covalent adduct.[8]

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the purified target protein (e.g., at 5 µM) with a 5-fold molar excess of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" in an MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4) for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. A vehicle control (e.g., DMSO) should be run in parallel.

  • Quenching and Desalting: Quench the reaction by adding 0.1% formic acid. Immediately desalt the sample using a C4 ZipTip or similar solid-phase extraction method to remove non-volatile salts and excess inhibitor.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weights of the protein species. A mass shift corresponding to the molecular weight of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" (207.25 g/mol ) will confirm covalent adduct formation. The percentage of modified protein can be quantified by comparing the peak intensities of the unmodified and modified protein species.

Illustrative Data:

CompoundIncubation Time (min)Expected Mass (Da)Observed Mass (Da)% Modification
Vehicle Control12025000.025000.20
3-Isothiocyanato-2-methylbenzoic acid methyl ester 1525207.2525207.535
3-Isothiocyanato-2-methylbenzoic acid methyl ester 6025207.2525207.485
3-Isothiocyanato-2-methylbenzoic acid methyl ester 12025207.2525207.698
Alternative Binder (Acrylamide)12025150.1525150.395
Identification of the Modified Residue: Peptide Mapping Mass Spectrometry

To pinpoint the specific amino acid residue modified by the compound, a bottom-up proteomics approach is employed.[8][9]

Experimental Protocol: Peptide Mapping

  • Incubation and Denaturation: Following incubation of the target protein with the compound as described above, denature the protein using 8 M urea.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAM). This step is crucial to differentiate between cysteines modified by the compound and those that are naturally unmodified.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use database search algorithms to identify the peptides. The modified peptide will exhibit a mass shift corresponding to the mass of the compound. The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the exact site of modification.

G Start Protein-Inhibitor Adduct Denature Denaturation (Urea) Start->Denature Reduce_Alkyl Reduction (DTT) & Alkylation (IAM) Denature->Reduce_Alkyl Digest Proteolytic Digestion (Trypsin) Reduce_Alkyl->Digest LC_MSMS LC-MS/MS Analysis Digest->LC_MSMS Analysis Data Analysis & Identification of Modified Peptide LC_MSMS->Analysis

Caption: Peptide mapping workflow for identifying the modified residue.

Characterization of Binding Kinetics: Time-Dependent Inhibition Assay

For covalent inhibitors that target enzymes, a time-dependent IC50 assay can provide valuable kinetic information, including the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).

Experimental Protocol: Time-Dependent IC50 Assay

  • Pre-incubation: Pre-incubate the target enzyme with varying concentrations of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" for different durations (e.g., 0, 15, 30, 60 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Measurement of Activity: Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the percent inhibition against the inhibitor concentration for each pre-incubation time point to determine the IC50 value. A leftward shift in the IC50 value with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition. Further analysis of this data can be used to calculate kinact and Ki.

Illustrative Data:

CompoundPre-incubation Time (min)IC50 (µM)
3-Isothiocyanato-2-methylbenzoic acid methyl ester 015.2
3-Isothiocyanato-2-methylbenzoic acid methyl ester 155.8
3-Isothiocyanato-2-methylbenzoic acid methyl ester 302.1
3-Isothiocyanato-2-methylbenzoic acid methyl ester 600.9
Alternative Binder (Acrylamide)601.2
Non-covalent Inhibitor6010.5
Confirmation of Target Engagement in a Cellular Environment

Demonstrating that the compound can bind to its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[10] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with "3-Isothiocyanato-2-methylbenzoic acid methyl ester" at various concentrations. A vehicle control is essential.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Target Protein Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G Treat_Cells Treat Intact Cells with Compound Heat_Lysate Heat Cell Lysate at Varying Temperatures Treat_Cells->Heat_Lysate Separate Separate Soluble and Aggregated Proteins Heat_Lysate->Separate Detect Detect Soluble Target Protein Separate->Detect Plot Plot Melting Curve Detect->Plot

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Comparative Analysis with Alternative Covalent Binders

To contextualize the potential of "3-Isothiocyanato-2-methylbenzoic acid methyl ester," it is useful to compare its properties with other well-established covalent warheads.

Feature3-Isothiocyanato-2-methylbenzoic acid methyl ester Acrylamideα-ChloroacetamideCyanoacrylamide
Warhead IsothiocyanateMichael AcceptorAlkylating AgentReversible Michael Acceptor
Target Residues Cysteine, LysineCysteineCysteine, Histidine, LysineCysteine
Reactivity ModerateTunableHighModerate (Reversible)
Selectivity Potentially high due to moderate reactivityCan be tuned by modifying the Michael acceptorProne to off-target effects due to high reactivityHigh, with the advantage of reversibility
Mechanism Nucleophilic additionMichael additionNucleophilic substitutionReversible Michael addition

Key Considerations:

  • Reactivity vs. Selectivity: Highly reactive warheads like α-chloroacetamides can lead to off-target modifications and potential toxicity.[12] The more moderate reactivity of isothiocyanates may offer a better balance between on-target potency and off-target effects.

  • Reversibility: While irreversible covalent binders offer prolonged target engagement, reversible covalent inhibitors, such as those with a cyanoacrylamide warhead, can provide a sustained duration of action with a potentially improved safety profile.[13][14] The covalent bond formed by isothiocyanates is generally considered stable and effectively irreversible under physiological conditions.[15]

Conclusion

The validation of a novel covalent binder requires a systematic and multi-faceted approach. This guide has outlined a comprehensive experimental workflow to characterize "3-Isothiocyanato-2-methylbenzoic acid methyl ester," from the initial confirmation of covalent adduct formation to the demonstration of target engagement in a cellular context. By employing techniques such as mass spectrometry, kinetic assays, and CETSA®, researchers can build a robust data package to support the progression of this promising molecule in the drug discovery pipeline. The comparison with alternative covalent warheads highlights the unique potential of the isothiocyanate moiety, suggesting that "3-Isothiocyanato-2-methylbenzoic acid methyl ester" could be a valuable addition to the arsenal of covalent therapeutics.

References

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Evaluating the Cell Permeability of 3-Isothiocyanato-2-methylbenzoic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the ability of a molecule to traverse cellular membranes is a critical determinant of its therapeutic potential. This guide provides a comprehensive framework for evaluating the cell permeability of a novel compound, "3-Isothiocyanato-2-methylbenzoic acid methyl ester," a molecule of interest due to the recognized biological activities of the isothiocyanate functional group.[1][2][3] We will objectively compare its potential performance with established alternatives and provide the supporting rationale grounded in established experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust permeability assessment strategies.

Introduction: The Imperative of Cell Permeability

The journey of a drug from administration to its intracellular target is fraught with biological barriers, the most fundamental of which is the cell membrane. A compound's ability to efficiently cross this lipid bilayer dictates its bioavailability and, ultimately, its efficacy. Poor permeability is a significant contributor to the attrition of drug candidates during preclinical and clinical development. Therefore, early and accurate assessment of cell permeability is paramount.

This guide will focus on established in vitro models that are mainstays in the pharmaceutical industry for predicting in vivo drug absorption.[4][5][6] We will explore three key assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion.[7][8][9]

  • Caco-2 Cell Permeability Assay: A cell-based model that mimics the human intestinal epithelium, accounting for both passive and active transport mechanisms.[4][10][11]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Another robust cell-based model, often used to assess permeability and identify substrates of efflux transporters.[12][13][14]

Through a detailed examination of these methodologies, we will construct a framework for characterizing the permeability profile of "3-Isothiocyanato-2-methylbenzoic acid methyl ester" and contextualize its potential within the broader landscape of drug development.

The Compound of Interest and Selected Comparators

Subject Compound: 3-Isothiocyanato-2-methylbenzoic acid methyl ester

The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic group found in many natural products, notably from cruciferous vegetables.[2][3] Compounds containing this functional group, such as sulforaphane, have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects.[2][15] The cell permeability of these compounds is a key factor in their bioactivity.

To provide a robust comparative analysis, we will evaluate our subject compound against well-characterized alternatives:

  • Propranolol: A well-known β-blocker that exhibits high passive permeability and is often used as a high-permeability reference standard in these assays.

  • Sulforaphane: A naturally occurring isothiocyanate with known biological activity and some reported cell permeability characteristics.[2] This provides a relevant benchmark within the same chemical class.

  • Lucifer Yellow: A fluorescent dye with very low cell permeability, serving as a negative control and a marker for the integrity of cell monolayers in cell-based assays.[7][8]

Experimental Methodologies: A Step-by-Step Guide

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a first-line, high-throughput screening tool that isolates the contribution of passive diffusion to a compound's permeability.[7][8][9] It is a cell-free system, making it cost-effective and rapid.[16]

Principle: The assay utilizes a 96-well plate format with a donor and acceptor chamber separated by a porous filter coated with a lipid solution (e.g., lecithin in dodecane) that mimics the cell membrane.[7][16] The test compound is added to the donor well, and its appearance in the acceptor well over time is quantified.

Experimental Workflow: PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare 10 mM stock solution in DMSO prep_buffer Dilute stock to 10 µM in PBS (pH 7.4) prep_solution->prep_buffer prep_plate Coat filter plate with lipid solution (e.g., 1% lecithin in dodecane) assemble Assemble filter and acceptor plates prep_plate->assemble add_buffer Add buffer to acceptor plate add_buffer->assemble add_compound Add compound solution to donor wells assemble->add_compound incubate Incubate for 5 hours at room temperature add_compound->incubate measure_conc Measure compound concentration in donor and acceptor wells (LC-MS/MS) incubate->measure_conc calculate_papp Calculate Apparent Permeability (Papp) measure_conc->calculate_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a 10 mM stock solution of the test and comparator compounds in DMSO. Further dilute the stock solution to a final concentration of 10 µM in a phosphate-buffered saline (PBS) solution at pH 7.4.[16]

  • Membrane Coating: Gently add 5 µL of a 1% lecithin in dodecane solution to the membrane of each well of the donor plate and allow it to impregnate the filter.[16]

  • Assay Setup: Add 300 µL of PBS to each well of the acceptor plate. Carefully place the lipid-coated donor plate on top of the acceptor plate.

  • Compound Addition: Add 150 µL of the 10 µM compound solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for 5 hours with gentle shaking.[7][8]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model for predicting oral drug absorption.[4][10] When cultured on semi-permeable filter supports, these cells differentiate to form a monolayer of polarized enterocytes with tight junctions and functional efflux transporters, such as P-glycoprotein (P-gp).[10][11]

Principle: This assay measures the flux of a compound across the Caco-2 cell monolayer in two directions: from the apical (AP) to the basolateral (BL) side, mimicking absorption from the gut into the bloodstream, and from the BL to the AP side, to assess active efflux.[10][11]

Experimental Workflow: Caco-2 Assay

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity wash_cells Wash monolayer with pre-warmed buffer check_integrity->wash_cells add_compound_ap Add compound to Apical side (A->B) wash_cells->add_compound_ap add_compound_bl Add compound to Basolateral side (B->A) wash_cells->add_compound_bl incubate Incubate for 2 hours at 37°C with shaking add_compound_ap->incubate add_compound_bl->incubate sample_wells Sample from receiver compartments incubate->sample_wells quantify Quantify compound concentration (LC-MS/MS) sample_wells->quantify calculate_papp_er Calculate Papp (A->B, B->A) and Efflux Ratio (ER) quantify->calculate_papp_er

Caption: Workflow for the Caco-2 cell permeability assay.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21 days to allow for differentiation and the formation of a confluent monolayer.[17][18]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions. A TEER value above 200 Ω·cm² is generally considered acceptable.[17]

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with glucose).

    • For A→B transport, add the test compound (typically at 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.[17]

    • For B→A transport, add the compound to the basolateral chamber and fresh buffer to the apical chamber.[17]

  • Incubation: Incubate the plates at 37°C for 2 hours with gentle orbital shaking.[17]

  • Sampling and Quantification: At the end of the incubation, take samples from the receiver compartments and analyze the compound concentration by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A→B and B→A directions.

    • Determine the Efflux Ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 is indicative of active efflux.

Madin-Darby Canine Kidney (MDCK) Permeability Assay

MDCK cells, originating from canine kidney, also form polarized monolayers with tight junctions.[12][13] They are particularly useful for studying the role of specific transporters. Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for passive permeability.[12] Stably transfected MDCK cells overexpressing specific transporters, such as P-gp (MDR1-MDCK), are widely used to identify substrates of these efflux pumps.[12][14]

Principle: Similar to the Caco-2 assay, the MDCK assay measures bidirectional transport across a cell monolayer. The use of both wild-type and MDR1-transfected cell lines can definitively identify if a compound is a P-gp substrate.

Signaling Pathways and Transport Mechanisms

Transport_Mechanisms cluster_membrane Cell Membrane cluster_compound Test Compound passive Passive Diffusion (PAMPA, Caco-2, MDCK) active_in Active Uptake (e.g., OATP) (Caco-2) active_out Active Efflux (e.g., P-gp) (Caco-2, MDR1-MDCK) compound 3-Isothiocyanato-2- methylbenzoic acid methyl ester active_out->compound Efflux compound->passive Transcellular compound->active_in Carrier-mediated

Caption: Overview of potential transport mechanisms across the cell membrane.

Step-by-Step Protocol:

  • Cell Culture: Culture MDR1-MDCK cells on Transwell™ inserts for 4-5 days until a confluent monolayer is formed.[14]

  • Monolayer Integrity: Confirm monolayer integrity by measuring TEER.

  • Bidirectional Transport: Perform the bidirectional transport experiment as described for the Caco-2 assay, measuring both A→B and B→A transport.

  • Inhibitor Studies (Optional): To confirm P-gp interaction, the B→A transport can be assessed in the presence and absence of a known P-gp inhibitor, such as cyclosporin A.[12] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.

  • Data Analysis: Calculate Papp values and the efflux ratio as for the Caco-2 assay.

Comparative Data Analysis (Hypothetical Data)

The following table presents hypothetical but plausible data for our subject compound and comparators, based on typical outcomes for molecules with similar characteristics.

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Caco-2 Efflux RatioMDR1-MDCK Efflux RatioPredicted Permeability Class
3-Isothiocyanato-2-methylbenzoic acid methyl ester 8.55.215.63.04.5Moderate to High (P-gp Substrate)
Propranolol 25.020.521.11.01.1High
Sulforaphane 6.24.19.82.43.1Moderate (P-gp Substrate)
Lucifer Yellow <0.1<0.1<0.1N/AN/ALow

Interpretation of Hypothetical Results:

  • 3-Isothiocyanato-2-methylbenzoic acid methyl ester: The high PAMPA Papp suggests good passive diffusion potential. In the Caco-2 and MDR1-MDCK assays, the efflux ratio of >2 indicates that it is likely a substrate of P-glycoprotein, which could limit its net absorption.

  • Propranolol: As expected, it shows high permeability across all assays with an efflux ratio of approximately 1, confirming its primary mechanism of transport is passive diffusion.

  • Sulforaphane: Its profile is similar to our test compound, suggesting it is also a P-gp substrate, which is consistent with some literature on isothiocyanates.

  • Lucifer Yellow: The consistently low Papp values confirm its utility as a low-permeability marker and validate the integrity of the cell monolayers.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to evaluating the cell permeability of "3-Isothiocyanato-2-methylbenzoic acid methyl ester." By employing a combination of cell-free and cell-based assays, we can build a comprehensive profile of its ability to cross biological membranes.

The hypothetical data suggest that while the compound may possess good intrinsic passive permeability, its absorption could be limited by P-glycoprotein mediated efflux. This is a critical finding that would need to be considered in its development as a potential therapeutic agent. Strategies to circumvent P-gp efflux, such as co-administration with a P-gp inhibitor or chemical modification of the structure, could be explored in subsequent studies.

The experimental frameworks provided herein are foundational for any drug discovery program. A thorough understanding and application of these principles will enable researchers to make informed decisions, de-risk their development candidates, and ultimately increase the probability of success in bringing new medicines to patients.

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  • pampa-permeability-assay.pdf. Technology Networks. Available at: [Link]

  • Can we predict membrane permeability of small molecules?. ResearchGate. Available at: [Link]

  • Structure-activity relationships study of isothiocyanates for H2S releasing properties. ScienceDirect. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Profacgen. Available at: [Link]

  • Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. MDPI. Available at: [Link]

  • Guidelines for PAMPA. H: hours; Min: minutes; OD: Optical density; UV:.... ResearchGate. Available at: [Link]

  • Protective effects of isothiocyanates on blood-CSF barrier disruption induced by oxidative stress. American Physiological Society Journal. Available at: [Link]

  • Anticarcinogenic Effects of Isothiocyanates on Hepatocellular Carcinoma. PMC - NIH. Available at: [Link]

  • Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

  • 3-Isothiocyanato-2-methylbenzoic acid methyl ester. Georganics. Available at: [Link]

  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PMC. Available at: [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Discovery Research Portal - University of Dundee. Available at: [Link]

  • Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]

  • Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Compound: 3-Isothiocyanato-2-methylbenzoic acid methyl ester CAS: 1001185-62-1 (Isomer specific) / 16024-82-1 (General reference for 2-isomer analogs) Primary Disposal Route: High-Temperature Incineration (via licensed hazardous waste contractor). Immediate Action: Segregate from amines, alcohols, and water. Store in a cool, dry, well-ventilated area.

Critical Warning: Isothiocyanates are potent electrophiles and sensitizers. They are lachrymators (tear-inducing) and can cause severe respiratory distress. Do not dispose of via sanitary sewer systems. [1]

Technical Specifications & Hazard Profile

Physicochemical Properties (Relevant to Disposal)
PropertyValue/DescriptionOperational Implication
Molecular Formula C₁₀H₉NO₂SNon-halogenated organic waste stream.
Functional Group Isothiocyanate (-N=C=S)Highly reactive with nucleophiles (amines, water, OH⁻).
Physical State Solid (low melting) or LiquidMay require secondary containment if liquid.
Reactivity Moisture SensitiveHydrolyzes to release COS (Carbonyl sulfide) and corresponding amine.
Flash Point >110°C (Estimated)Combustible but not highly flammable.
GHS Hazard Classification[2][3]
  • Acute Toxicity (Oral/Inhalation): Category 4[2][3]

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns)[3]

  • Sensitization (Respiratory/Skin): Category 1 (May cause allergy or asthma symptoms)

  • Eye Damage: Category 1[4]

Operational Protocols

Protocol A: Waste Segregation & Storage

Objective: Prevent accidental reactions in waste containers that could lead to pressurization or toxic gas release.

  • Stream Selection: Classify as "Non-Halogenated Organic Waste" (unless mixed with halogenated solvents like DCM).

  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts.

  • Segregation Logic:

    • NEVER mix with basic waste (e.g., amines, hydroxides) in a closed container. The reaction is exothermic and generates pressure.

    • NEVER mix with aqueous waste. Hydrolysis generates COS gas (toxic).

Protocol B: Chemical Deactivation (Spill Response Only)

Context: This procedure is for neutralizing small spills (<10g) before cleanup. Large quantities should be absorbed and packed for incineration without on-site chemical treatment.

Mechanism: The isothiocyanate group reacts with ammonia or alkaline solutions to form stable thioureas or thiocarbamates, eliminating the volatile and lachrymatory hazard.

Reagents:

  • Solution A: 5% Aqueous Ammonia (NH₄OH) or saturated Sodium Bicarbonate (NaHCO₃).

  • Solution B: Surfactant/Detergent (to aid solubility).

Step-by-Step Deactivation:

  • Isolate: Evacuate the immediate area. Don full PPE (Nitrile gloves double-layered, goggles, lab coat, respirator if outside fume hood).

  • Cover: Cover the spill with an absorbent pad or vermiculite.

  • Neutralize: Gently pour Solution A over the absorbent. Allow to sit for 30 minutes. The ammonia reacts to form a substituted thiourea derivative (less toxic solid).

  • Collect: Scoop the wet absorbent into a wide-mouth hazardous waste jar.

  • Label: Label as "Debris contaminated with Isothiocyanates - Treated with Ammonia."

Protocol C: Routine Disposal (Lab Packing)

Objective: Prepare the pure compound or reaction mixtures for off-site disposal.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: 3-Isothiocyanato-2-methylbenzoic acid methyl ester (95%+).

    • Hazards: Toxic, Corrosive, Sensitizer.[2]

  • Primary Container: Ensure the cap is TFE-lined and screwed tight. Tape the cap to prevent loosening due to vibration.

  • Secondary Containment: Place the bottle in a chemically resistant bag (Ziploc) before placing it in the waste drum. This contains odors and leaks.

  • Transfer: Move to the central accumulation area.

Visualizations

Diagram 1: Waste Segregation Decision Tree

This logic ensures the compound enters the correct waste stream without causing dangerous incompatibilities.

WasteSegregation Start Waste Generation: 3-Isothiocyanato-2-methylbenzoic acid methyl ester CheckState Is it a Spill or Routine Waste? Start->CheckState Spill Spill (<10g) CheckState->Spill Accidental Release Routine Routine Disposal CheckState->Routine Lab Packing Deactivate Apply Protocol B (Ammonia Neutralization) Spill->Deactivate CheckMix Mixed with Halogenated Solvents? (e.g., DCM, Chloroform) Routine->CheckMix HaloStream Stream: Halogenated Organic Waste (Code: F002/D001) CheckMix->HaloStream Yes NonHaloStream Stream: Non-Halogenated Organic Waste (Code: D001/Ignitable) CheckMix->NonHaloStream No (Pure or Alcohol/Ester mix) SolidWaste Collect as Solid Hazardous Debris Deactivate->SolidWaste

Caption: Decision logic for classifying isothiocyanate waste streams to prevent incompatibility.

Diagram 2: Spill Response Workflow

A self-validating loop to ensure safety during emergency cleanup.

SpillResponse Alert 1. Alert & Evacuate (Lachrymator Hazard) PPE 2. Don PPE (Resp + Double Nitrile) Alert->PPE Absorb 3. Absorb (Vermiculite/Pads) PPE->Absorb Quench 4. Chemical Quench (5% NH4OH or NaHCO3) Absorb->Quench Wait 5. Wait 30 Mins (Allow Reaction) Quench->Wait Dispose 6. Disposal (Seal in Jar) Wait->Dispose

Caption: Step-by-step workflow for neutralizing and cleaning up isothiocyanate spills.

References

  • National Institutes of Health (NIH) - PubChem. Benzoic acid, 2-isothiocyanato-, methyl ester (Compound Summary). Retrieved from [Link]

  • Organic Syntheses. Isothiocyanic acid, methyl ester (Handling & Synthesis). Org.[5][6][7][8] Synth. 1931, 11, 70. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[6][7][8] Section 8: Management of Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Isothiocyanato-2-methylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis

Immediate Action Required: Treat this compound as a potent sensitizer and lachrymator .

As a Senior Application Scientist, I must clarify why this specific molecule demands respect beyond a standard SDS summary. The molecule combines an isothiocyanate (-N=C=S) moiety with a methyl ester lipophilic tail.

  • The Electrophilic Trap: The isothiocyanate carbon is highly electrophilic. It rapidly forms thiourea bonds with nucleophilic amino acid residues (cysteine, lysine) in your skin and respiratory tract proteins. This haptenization is the mechanism of sensitization . Once sensitized, trace exposure can trigger anaphylactic-like reactions.

  • The Lipophilic Vector: The methyl ester and methyl group increase the molecule's lipophilicity (LogP), facilitating rapid dermal absorption and penetration through standard nitrile gloves when in solution.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard nitrile gloves for solution-phase handling. The "permeation lag" is deceptive.

PPE Selection Logic Table
Body ZoneStandard Handling (Solid/Weighing)High-Risk Handling (Solutions/Scale-up)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Silver Shield® (Laminate) or Viton®Isothiocyanates permeate nitrile rapidly (often <15 mins) in organic solvents. Laminate provides >4hr breakthrough protection.
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + P100/OV Respirator Lachrymatory vapors can bypass sash gaps during spills. OV cartridges neutralize organic vapors; P100 captures particulates.
Eye/Face Chemical Splash GogglesFull Face Respirator or Goggles + ShieldSafety glasses are insufficient. Vapors track around glasses, causing severe lacrimation and corneal injury.
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronCotton absorbs liquids, keeping them against the skin. Tyvek repels organic splashes.
Visualization: PPE Decision Logic

PPE_Decision_Tree cluster_rationale Critical Failure Point Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Oil State->Liquid Reaction/Extraction Solid_PPE Standard Protocol: Double Nitrile Gloves Fume Hood Required Solid->Solid_PPE Liquid_PPE High-Risk Protocol: Silver Shield (Laminate) Gloves Double Gloving Required Liquid->Liquid_PPE Permeation Warning: Nitrile breakthrough < 10 mins in solvent Liquid->Permeation

Figure 1: Decision logic for glove selection based on physical state. Note the critical warning for solution-phase handling.

Part 3: Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Isothiocyanates are often low-melting solids that can sublime or generate dust.

  • Engineering Control: Isolate the balance. If a balance enclosure is unavailable, place the balance inside the fume hood.

  • Technique: Use the "closed-vessel" tare method.

    • Tare a vial with a cap on.

    • Add solid inside the hood.

    • Cap the vial before removing it to check the weight.

    • Why? This prevents dust/vapor trails in the lab air during transport.

B. Reaction Setup (The "Vapor" Risk)
  • Solvent Choice: Avoid highly volatile solvents (DCM, Ether) if possible. They act as carriers, increasing the vapor pressure of the isothiocyanate.

  • Temperature: Keep reactions below the boiling point of the solvent. If heating is required, use a reflux condenser fitted with a drying tube or inert gas line vented to a scrubber.

C. Self-Validating Deactivation (Quenching)

Never dispose of active isothiocyanates directly. You must chemically deactivate them.

The Chemistry: Isothiocyanates react with amines to form stable, non-toxic thioureas. The Quench Solution: 10% aqueous Ammonia (


) or saturated Sodium Bicarbonate (

) with glycine.

Protocol:

  • Preparation: Prepare a "Quench Bath" containing 10% aqueous ammonia and 5% surfactant (dish soap) to solubilize the organic residue.

  • Execution: Slowly pour the reaction waste or rinse glassware into the Quench Bath.

  • Validation (The Trust Step):

    • Olfactory Check: The sharp, biting odor of the isothiocyanate should disappear, replaced by the ammonia smell.

    • Chemical Check: A TLC plate spotted from the organic layer should show the disappearance of the starting material spot (high

      
      ) and the appearance of a baseline thiourea spot.
      
Visualization: Deactivation Workflow

Deactivation_Flow Waste Reaction Waste / Contaminated Glassware Quench_Agent Add Nucleophile: 10% NH4OH or Tris Buffer Waste->Quench_Agent Reaction Chemical Conversion: R-NCS + R'-NH2 -> Thiourea Quench_Agent->Reaction Validation Validation: 1. Odor Loss 2. TLC Confirmation Reaction->Validation Disposal Dispose as Non-Reactive Organic Waste Validation->Disposal

Figure 2: Chemical deactivation workflow converting toxic isothiocyanates into stable thioureas before disposal.

Part 4: Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Drench immediately. Do not wipe (wiping drives chemical into pores). Flush with water for 15 mins.Apply PEG 400 (Polyethylene Glycol) if available to solubilize the lipophilic ester, then wash with soap.
Eye Contact Flush for 15 mins. Hold eyelids open.Seek immediate ophthalmological evaluation. Isothiocyanates can cause delayed corneal opacification.
Spill (>5 mL) Evacuate area. Vapors will be overwhelming.Do not enter without SCBA or Full Face Respirator (OV cartridges). Cover spill with ammonia-soaked vermiculite.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85243, Benzoic acid, 2-isothiocyanato-, methyl ester. Retrieved from [Link]

  • Zang, Y., et al. (2013). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. (Demonstrating nitrile failure rates with organic solvents). Retrieved from [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical-Compatibility Reference. (Classifying Nitrile as "Splash Protection Only" for organic sensitizers). Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.